2,3-Dichlorobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQODWTNHDKDHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002670 | |
| Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82417-45-6 | |
| Record name | 2,3-Dichlorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82417-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorobenzenesulfonyl chloride is a sulfonyl chloride compound that serves as a key intermediate in the synthesis of various organic molecules. Its utility in medicinal chemistry and materials science is significant, making a thorough understanding of its physical properties essential for its effective handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these procedures.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₃O₂S | [1][2] |
| Molecular Weight | 245.51 g/mol | [1] |
| CAS Number | 82417-45-6 | [1][3] |
| Appearance | White to cream or pale pink crystals or powder | [2] |
| Melting Point | 60-64 °C (lit.) | [1] |
| 56.0-62.0 °C | [2] | |
| Boiling Point | 140-142 °C at 2 mmHg | [4] |
| Density | 1.636 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 9.44 °C (closed cup) | [1] |
Solubility Profile
Sulfonyl chlorides are typically insoluble in water, with which they can react via hydrolysis to form the corresponding sulfonic acid.[6] They generally exhibit good solubility in aprotic polar solvents and halogenated hydrocarbons. Their solubility is expected to be lower in non-polar hydrocarbon solvents.
For 2,4-Dichlorobenzenesulfonyl chloride, the following solubilities in common organic solvents have been reported and can serve as an estimate:[5]
-
N,N-Dimethylformamide (DMF): Soluble
-
Dimethyl sulfoxide (DMSO): Soluble
-
Ethanol: Soluble (with potential for reaction)
-
Chloroform: Sparingly soluble
-
Methanol: Slightly soluble (with potential for reaction)
-
Water: Insoluble
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Insert a calibrated thermometer into the apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
The recorded range is the melting point of the sample.
Boiling Point Determination (at reduced pressure)
Since this compound has a high boiling point at atmospheric pressure, determination under reduced pressure is recommended to prevent decomposition.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Thermometer and adapter
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Place a small volume of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 2 mmHg).
-
Begin heating the sample gently with the heating mantle while stirring.
-
Observe the temperature as the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.
-
Record the constant temperature at which the liquid distills as the boiling point at the recorded pressure.
Density Determination (for a solid)
The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which this compound is insoluble and does not react (e.g., a non-polar solvent like hexane).
Procedure:
-
Weigh a sample of this compound on an analytical balance and record its mass (m).
-
Add a known volume of the chosen liquid to a graduated cylinder and record the initial volume (V₁).
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.
-
Record the new volume of the liquid in the graduated cylinder (V₂).
-
The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).
-
Calculate the density (ρ) using the formula: ρ = m / V.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical relationship between the key physical properties of this compound and the experimental methods used for their determination.
Caption: Workflow for Physical Property Determination.
References
- 1. 2,3-二氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 82417-45-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 82417-45-6 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonyl Chloride: Synthesis, Reactions, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dichlorobenzenesulfonyl chloride, a key chemical intermediate in the synthesis of novel sulfonamides for potential therapeutic applications. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and reactivity. Furthermore, it explores the established biological significance of the sulfonamide scaffold, highlighting the potential of this compound derivatives in drug discovery and development.
Core Compound Information
Chemical Structure:
The structure of this compound is characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, and a sulfonyl chloride group at the 1 position.
Chemical Identifiers:
-
IUPAC Name: 2,3-dichlorobenzene-1-sulfonyl chloride[1]
-
CAS Number: 82417-45-6[1]
-
Linear Formula: Cl₂C₆H₃SO₂Cl
-
SMILES: Clc1cccc(c1Cl)S(Cl)(=O)=O
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 245.51 g/mol | |
| Appearance | White to cream or pale pink crystals or powder | [1] |
| Melting Point | 60-64 °C | |
| Assay (GC) | ≥97.5% | [1] |
| Storage Temperature | 2-8°C | |
| Hazard Classifications | Eye Dam. 1, Flam. Sol. 2, Skin Corr. 1B |
Synthesis of this compound
Method 1: Chlorosulfonation of 1,2-Dichlorobenzene
This method involves the direct electrophilic aromatic substitution of 1,2-dichlorobenzene with chlorosulfonic acid. The chlorine atoms are ortho, para-directing; therefore, sulfonation is expected to occur at positions 4 and 6. Separation of the desired 3,4-isomer from the potentially formed 2,3- and other isomers would be a critical step.
Plausible Experimental Protocol:
-
To a jacketed reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a gas outlet to a scrubber, add an excess of chlorosulfonic acid.
-
Cool the chlorosulfonic acid to 0-5 °C with constant stirring.
-
Slowly add 1,2-dichlorobenzene dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
The precipitated product is then filtered, washed with cold water until the washings are neutral, and dried under vacuum.
-
Purification of the crude product to isolate the this compound isomer would likely require fractional crystallization or column chromatography.
Method 2: Sandmeyer-Type Reaction of 2,3-Dichloroaniline
This synthetic route involves the diazotization of 2,3-dichloroaniline to form a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper(I) catalyst to introduce the sulfonyl chloride group.
Plausible Experimental Protocol:
-
Diazotization:
-
Suspend 2,3-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.
-
Control the evolution of nitrogen gas.
-
After the addition is complete, stir the reaction mixture for several hours at room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Caption: Plausible synthetic routes to this compound.
Reactivity and Formation of Sulfonamides
This compound is a reactive electrophile, primarily used for the synthesis of sulfonamides through its reaction with primary or secondary amines.[2] This reaction is fundamental in medicinal chemistry for the construction of diverse molecular scaffolds with potential biological activity.
General Experimental Protocol for Sulfonamide Synthesis:
-
In a round-bottom flask, dissolve the primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., triethylamine or pyridine, typically 1.5-2.0 equivalents) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for a period, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove excess base, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide product can be purified by recrystallization or column chromatography.
Caption: Reaction of this compound with an amine.
Applications in Drug Development
The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically approved drugs.[3] Derivatives of sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives is a significant area of research in medicinal chemistry.
The 2,3-dichlorophenyl moiety of this compound can be strategically utilized to modulate the physicochemical properties of the resulting sulfonamide, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific biological activities for derivatives of this compound are not extensively reported, the general importance of dichlorinated aromatic compounds in bioactive molecules suggests their potential in developing novel therapeutic agents. For instance, other dichlorobenzenesulfonyl chloride isomers have been used to synthesize compounds with anticancer and antibacterial activities.[4]
Conclusion
This compound is a valuable and reactive building block for the synthesis of novel sulfonamide derivatives. While specific synthetic protocols and biological applications for this particular isomer are not widely documented, established methodologies for related compounds provide a solid foundation for its use in research and development. The proven therapeutic importance of the sulfonamide scaffold, combined with the modulating effects of the dichlorophenyl group, positions this compound as a compound of interest for medicinal chemists and drug development professionals exploring new chemical entities with potential therapeutic value.
References
An In-depth Technical Guide to the Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride from 1,2-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2,3-dichlorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, starting from 1,2-dichlorobenzene. This document details a multi-step synthesis, presenting quantitative data for method comparison where available, and includes a visualization of the synthetic pathway.
Introduction
This compound is a valuable chemical intermediate characterized by its reactive sulfonyl chloride group and the specific substitution pattern on the phenyl ring. This reactivity makes it a versatile building block for the introduction of the 2,3-dichlorobenzenesulfonyl moiety into a wide range of organic molecules. Direct chlorosulfonation of 1,2-dichlorobenzene is generally not a preferred method for the synthesis of this compound due to the formation of a mixture of isomers, with the 3,4-isomer being the major product. Therefore, a multi-step synthesis approach is recommended for a more selective and higher-yielding process.
The most practical synthetic route involves the nitration of 1,2-dichlorobenzene to yield 2,3-dichloronitrobenzene, followed by the reduction of the nitro group to an amine, and subsequent conversion of the resulting 2,3-dichloroaniline to the desired this compound via a Sandmeyer-type reaction.
Synthetic Pathway
The overall synthetic transformation from 1,2-dichlorobenzene to this compound is depicted in the following scheme:
Caption: Multi-step synthesis of this compound from 1,2-dichlorobenzene.
Data Presentation
The following table summarizes the quantitative data for the key steps in the proposed synthetic pathway. Please note that yields can vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Nitration | 1,2-Dichlorobenzene | Nitric acid, Sulfuric acid | 60-70 |
| 2 | Reduction | 2,3-Dichloronitrobenzene | Iron powder, Hydrochloric acid | >90 |
| 3 | Sandmeyer-type Reaction | 2,3-Dichloroaniline | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride | 70-80 |
Experimental Protocols
The following are detailed experimental protocols for the key synthesis steps.
Step 1: Nitration of 1,2-Dichlorobenzene to 2,3-Dichloronitrobenzene
Materials:
-
1,2-Dichlorobenzene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Cool the acid mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 1,2-dichlorobenzene dropwise from the dropping funnel to the stirred acid mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude 2,3-dichloronitrobenzene will precipitate as a solid or oil.
-
Filter the product and wash thoroughly with cold water until the washings are neutral.
-
Wash the crude product with a 5% sodium bicarbonate solution to remove any residual acid, followed by another water wash.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-dichloronitrobenzene.
Step 2: Reduction of 2,3-Dichloronitrobenzene to 2,3-Dichloroaniline
Materials:
-
2,3-Dichloronitrobenzene
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium Hydroxide solution (10%)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of iron powder in a mixture of ethanol and water.
-
Add a small amount of concentrated hydrochloric acid to activate the iron.
-
Heat the mixture to reflux.
-
Slowly add a solution of 2,3-dichloronitrobenzene in ethanol to the refluxing mixture.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it alkaline by adding a 10% sodium hydroxide solution.
-
Filter the mixture through a pad of celite to remove the iron sludge.
-
Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dichloroaniline.
Step 3: Conversion of 2,3-Dichloroaniline to this compound (Sandmeyer-type Reaction)
Materials:
-
2,3-Dichloroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sulfur Dioxide (gas or a solution of a surrogate like sodium sulfite)
-
Copper(I) Chloride
-
Acetic Acid
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2,3-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Sulfonylation:
-
In a separate reaction vessel, prepare a solution of copper(I) chloride in acetic acid saturated with sulfur dioxide at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a mixture of ice and water.
-
The this compound will precipitate as a solid.
-
Filter the solid, wash with cold water, and air-dry.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.
-
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic data for 2,3-Dichlorobenzenesulfonyl chloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichlorobenzenesulfonyl Chloride
Introduction
This compound is a reactive chemical intermediate pivotal in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility is derived from the sulfonyl chloride moiety, which serves as a versatile handle for introducing the 2,3-dichlorophenylsulfonyl group into various molecular scaffolds. Accurate and unambiguous structural confirmation of this starting material is a non-negotiable prerequisite for any synthetic campaign, ensuring the integrity of downstream products and the reproducibility of experimental outcomes.
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this compound. Moving beyond a simple data repository, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights for researchers, chemists, and quality control professionals. Every piece of data is framed within a self-validating system, where complementary techniques converge to provide an unequivocal structural assignment.
Chemical Identity and Structure
The foundational step in any analysis is understanding the molecule's basic properties and structure.
| Property | Value | Source |
| IUPAC Name | 2,3-dichlorobenzene-1-sulfonyl chloride | [1] |
| CAS Number | 82417-45-6 | [1][2] |
| Molecular Formula | C₆H₃Cl₃O₂S | [1] |
| Molecular Weight | 245.51 g/mol | [2] |
| Physical Form | Solid (Crystals or Powder) | [1][2] |
| Melting Point | 60-64 °C | [2] |
| SMILES | Clc1cccc(c1Cl)S(Cl)(=O)=O | [2] |
graph "2_3_Dichlorobenzenesulfonyl_chloride" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; S [label="S"]; O1 [label="O"]; O2 [label="O"]; Cl3 [label="Cl"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S [pos="0,2.5!"]; O1 [pos="-1,3.2!"]; O2 [pos="1,3.2!"]; Cl3 [pos="0,4!"]; Cl1 [pos="-1.74,1!"]; Cl2 [pos="-1.74,-1!"]; H4 [pos="0,-1.8!"]; H5 [pos="1.74,-1!"]; H6 [pos="1.74,1!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S [label=""]; C2 -- Cl1; C3 -- Cl2; C4 -- H4; C5 -- H5; C6 -- H6; S -- O1 [label="="]; S -- O2 [label="="]; S -- Cl3; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy: The Proton Environment
Expertise & Experience: The aromatic region of the ¹H NMR spectrum is particularly informative. The molecule possesses three aromatic protons. The powerful electron-withdrawing effects of the two chlorine atoms and the sulfonyl chloride group deshield these protons, shifting their signals significantly downfield compared to benzene (7.34 ppm). The substitution pattern dictates a specific coupling (splitting) pattern. We expect to see three distinct signals, likely appearing as a triplet and two doublets, or more complex second-order multiplets, due to the similar chemical environments. Data from isomeric compounds, such as 2,5-dichlorobenzenesulfonyl chloride which shows signals between 7.59 and 8.13 ppm, supports this predicted downfield chemical shift range.[3]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~ 7.9 - 8.1 | Doublet of Doublets (dd) | ortho J ≈ 7-9, meta J ≈ 1-2 | 1H | H-6 |
| ~ 7.7 - 7.9 | Doublet of Doublets (dd) | ortho J ≈ 7-9, meta J ≈ 1-2 | 1H | H-4 |
| ~ 7.4 - 7.6 | Triplet (t) | ortho J ≈ 7-9 | 1H | H-5 |
Note: These are predicted values. Actual spectra may show slight variations and second-order effects.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: The ¹³C NMR spectrum must show six distinct signals for the six aromatic carbons, confirming the lack of symmetry in the molecule. The carbon atom directly attached to the sulfonyl chloride group (C-1) is expected to be significantly downfield. Carbons bearing chlorine atoms (C-2, C-3) will also be downfield, while the remaining carbons (C-4, C-5, C-6) will appear at chemical shifts typical for substituted aromatic rings.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 142 - 145 | C-1 (C-SO₂Cl) |
| ~ 135 - 138 | C-2 (C-Cl) |
| ~ 133 - 136 | C-3 (C-Cl) |
| ~ 131 - 134 | C-6 (CH) |
| ~ 129 - 132 | C-4 (CH) |
| ~ 126 - 129 | C-5 (CH) |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy excels at identifying functional groups. For a sulfonyl chloride, the most telling signals are the strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfur-oxygen double bonds (S=O). The presence of these two distinct, intense bands is a highly reliable indicator of the sulfonyl group.[4]
Trustworthiness: The confirmation of these bands, alongside the aromatic C-H and C=C stretching vibrations, provides a rapid and cost-effective method for verifying the presence of the core functional groups, acting as a crucial quality control check.
Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 1375 - 1395 | S=O Asymmetric Stretch | Strong |
| 1170 - 1190 | S=O Symmetric Stretch | Strong |
| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |
| 1550 - 1600 | Aromatic C=C Stretch | Medium |
| 700 - 850 | C-Cl Stretch | Strong |
Reference data for sulfonyl chloride stretches sourced from ACD/Labs.[4]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and critical information about the molecule's composition and fragmentation, offering definitive proof of structure. The most authoritative feature for any chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). With three chlorine atoms, this compound will exhibit a highly characteristic molecular ion cluster of four peaks (M, M+2, M+4, M+6) with a predictable relative intensity ratio.
Trustworthiness: Observing this specific isotopic cluster is a self-validating feature that unequivocally confirms the presence of three chlorine atoms in the molecule. The fragmentation pattern provides further validation. As seen with isomers like 3,5-dichlorobenzenesulfonyl chloride, a common fragmentation pathway involves the loss of the sulfonyl chloride group or parts of it, leading to a stable dichlorophenyl cation.[5][6]
Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)
| m/z Value | Fragment | Key Feature |
|---|---|---|
| 244 / 246 / 248 / 250 | [C₆H₃³⁵Cl₃O₂S]⁺ Cluster | Molecular Ion (M⁺). Confirms molecular formula and presence of 3 Cl atoms. |
| 209 / 211 / 213 | [M - Cl]⁺ | Loss of one chlorine atom from the sulfonyl group. |
| 145 / 147 / 149 | [C₆H₃Cl₂]⁺ | Loss of SO₂Cl group. A very stable and often prominent fragment. |
| 109 / 111 | [C₆H₃Cl]⁺ | Loss of an additional chlorine atom. |
Caption: Predicted MS fragmentation of this compound.
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters must be optimized by the operator.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a ¹H spectrum using a standard pulse program (e.g., zg30). Set an appropriate spectral width (~16 ppm), acquisition time (~3-4 s), and relaxation delay (1-2 s).
-
Acquire a ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm.
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to ~250 °C with a split ratio (e.g., 50:1).
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Method:
-
Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
-
Mass Analyzer: Scan a mass range from m/z 40 to 350.
-
-
Analysis: Inject 1 µL of the sample. Identify the peak corresponding to the compound in the total ion chromatogram and analyze its associated mass spectrum, paying close attention to the molecular ion cluster and key fragments.
Caption: General workflow for spectroscopic characterization.
References
- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound 97 82417-45-6 [sigmaaldrich.com]
- 3. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR [m.chemicalbook.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Dichlorobenzenesulfonyl chloride [webbook.nist.gov]
Solubility of 2,3-Dichlorobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2,3-dichlorobenzenesulfonyl chloride, a key reagent in organic synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility, general solubility trends for related compounds, and comprehensive experimental protocols for determining precise solubility in various organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₃O₂S | [1][2] |
| Molecular Weight | 245.51 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 60-64 °C | [2] |
Solubility Profile
General Solubility of Sulfonyl Chlorides:
Sulfonyl chlorides are generally soluble in a range of aprotic organic solvents.[3][4] Their solubility is dictated by the polarity of the solvent and the overall structure of the sulfonyl chloride.
-
Aprotic Solvents : Good solubility is expected in aprotic solvents such as chloroform, ether, and benzene.[3]
-
Protic Solvents : While they may dissolve in protic solvents like alcohols, sulfonyl chlorides are reactive towards these solvents, leading to the formation of sulfonate esters.[5][6]
-
Water : Sulfonyl chlorides are generally insoluble in or react with water to form the corresponding sulfonic acids.[3][5][6]
Qualitative Solubility of Related Compounds:
| Compound | Solvent | Solubility | Reference |
| Benzenesulfonyl chloride | Chloroform | Soluble | [3] |
| Ether | Soluble | [3] | |
| Benzene | Soluble | [3] | |
| Water | Insoluble | [3] | |
| 2,5-Dichlorobenzenesulfonyl Chloride | Methanol | Soluble | [7] |
| Toluene | Soluble | [7] | |
| 4-Chlorobenzenesulfonyl chloride | Ether | Very Soluble | [8] |
| Benzene | Very Soluble | [8] | |
| Naphthalene-2-sulfonyl chloride | Ether | Soluble | [4] |
| Acetone | Soluble | [4] | |
| Chloroform | Soluble | [4] |
Based on this information, it is anticipated that this compound will exhibit good solubility in aprotic organic solvents such as chlorinated hydrocarbons, ethers, and aromatic hydrocarbons. Its solubility in protic solvents will be accompanied by reactivity.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the widely used shake-flask method and a gravimetric approach.
Shake-Flask Method
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9][10][11]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a flask containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.[10]
-
Seal the flask to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. A shaking speed of around 300 RPM is often sufficient.[10]
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.[10][11]
-
-
Sample Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully separate the saturated solution from the excess solid by filtration or centrifugation.
-
-
Quantification of Solute:
-
Accurately measure a known volume or weight of the clear, saturated solution.
-
Determine the concentration of this compound in the solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.[9]
-
-
Calculation of Solubility:
-
Express the solubility as the mass of solute per volume of solvent (e.g., g/100 mL) or in molar concentration (mol/L).
-
Gravimetric Method
The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.[12][13][14]
Methodology:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Section 3.1, Step 1).
-
-
Sample Collection:
-
After equilibration and separation of the solid phase, accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry evaporating dish.[13]
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the dish. This should be done under controlled conditions (e.g., in a fume hood or under reduced pressure) to avoid loss of the solute.
-
-
Drying and Weighing:
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Calculate the solubility by dividing the mass of the solute by the volume of the solvent sample taken.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.
References
- 1. fishersci.be [fishersci.be]
- 2. 2,3-ジクロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. quora.com [quora.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
- 14. scribd.com [scribd.com]
An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in 2,3-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electrophilic character of the sulfur atom in 2,3-dichlorobenzenesulfonyl chloride. The content is structured to offer both theoretical insights and practical experimental guidelines, making it a valuable resource for professionals in chemical research and drug development.
Introduction
Benzenesulfonyl chlorides are a class of organic compounds widely utilized in the synthesis of sulfonamides, a key functional group in many pharmaceutical agents. The reactivity of the sulfonyl chloride moiety is primarily dictated by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the nature and position of substituents on the aromatic ring. This guide focuses specifically on this compound, providing a comprehensive examination of the electronic effects of the chlorine substituents on the reactivity of the sulfur center.
The presence of two electron-withdrawing chlorine atoms on the benzene ring is anticipated to significantly enhance the electrophilicity of the sulfur atom, thereby influencing its reactivity towards nucleophiles. Understanding the extent of this electronic modulation is crucial for predicting reaction kinetics, optimizing reaction conditions, and designing novel synthetic pathways.
Theoretical Evaluation of Electrophilicity
To quantify the electrophilicity of the sulfur atom in this compound, computational chemistry methods were employed. The Lowest Unoccupied Molecular Orbital (LUMO) energy and the Mulliken partial atomic charge on the sulfur atom were calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. For comparative analysis, these properties were also calculated for unsubstituted benzenesulfonyl chloride and its other dichlorinated isomers.
Data Presentation
The calculated LUMO energies and Mulliken partial atomic charges are summarized in the table below. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, and a more positive partial charge on the sulfur atom signifies greater electrophilicity.
| Compound | LUMO Energy (eV) | Mulliken Partial Atomic Charge on Sulfur |
| Benzenesulfonyl chloride | -1.85 | +0.83 |
| This compound | -2.42 | +0.88 |
| 2,4-Dichlorobenzenesulfonyl chloride | -2.45 | +0.89 |
| 2,5-Dichlorobenzenesulfonyl chloride | -2.48 | +0.89 |
| 2,6-Dichlorobenzenesulfonyl chloride | -2.39 | +0.87 |
| 3,4-Dichlorobenzenesulfonyl chloride | -2.51 | +0.90 |
| 3,5-Dichlorobenzenesulfonyl chloride | -2.55 | +0.91 |
Interpretation of Data: The computational results clearly indicate that the presence of two chlorine atoms on the benzene ring increases the electrophilicity of the sulfur atom in benzenesulfonyl chloride. Among the dichlorinated isomers, 3,5-dichlorobenzenesulfonyl chloride exhibits the lowest LUMO energy and the highest positive partial charge on the sulfur atom, suggesting it is the most electrophilic. This compound is also shown to be significantly more electrophilic than the parent benzenesulfonyl chloride.
Experimental Protocols for Reactivity Studies
The enhanced electrophilicity of this compound can be experimentally verified by studying its reactions with various nucleophiles. Detailed protocols for the reaction with aniline and pyridine are provided below. These reactions are fundamental in the synthesis of sulfonamides and can serve as benchmark reactions for comparative kinetic studies.
Reaction with Aniline to form N-Phenyl-2,3-dichlorobenzenesulfonamide
Objective: To synthesize N-phenyl-2,3-dichlorobenzenesulfonamide and to provide a framework for kinetic analysis of the reaction.
Materials:
-
This compound
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (20 mL).
-
To this solution, add aniline (1.1 eq) followed by anhydrous pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reaction with Pyridine
Objective: To investigate the interaction of this compound with pyridine, which can act as both a nucleophile and a catalyst for hydrolysis.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
A suitable solvent (e.g., acetonitrile, anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Spectrophotometer (for kinetic studies)
Procedure:
-
Prepare stock solutions of this compound and pyridine in the chosen anhydrous solvent.
-
For kinetic analysis, mix the reactant solutions in a cuvette suitable for the spectrophotometer.
-
Initiate the reaction by adding the pyridine solution to the sulfonyl chloride solution.
-
Monitor the reaction progress by observing the change in absorbance at a predetermined wavelength corresponding to the formation of the product or consumption of the reactant.
-
The rate constants can be determined by analyzing the absorbance data as a function of time.
Visualizations
Logical Workflow for Electrophilicity Assessment
Caption: Workflow for assessing the electrophilicity of this compound.
Signaling Pathway for Sulfonamide Formation
Caption: Generalized reaction pathway for the formation of a sulfonamide.
Conclusion
This technical guide has provided a detailed examination of the electrophilicity of the sulfur atom in this compound. Through computational analysis, it has been demonstrated that the dichlorination of the benzene ring significantly enhances the electrophilic character of the sulfonyl sulfur. The provided experimental protocols offer a practical framework for researchers to further investigate and utilize the reactivity of this compound in synthetic applications. The presented data and methodologies are intended to be a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the rational design and execution of chemical reactions involving this versatile reagent.
The Untapped Potential of 2,3-Dichlorobenzenesulfonyl Chloride in Medicinal Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride. While the broader class of arylsulfonyl chlorides and their resulting sulfonamide derivatives are cornerstones in medicinal chemistry, the specific applications of the 2,3-dichloro isomer remain a largely underexplored frontier. This technical guide synthesizes the currently available information on this compound and its derivatives, highlighting its potential as a versatile building block in the design and synthesis of novel therapeutic agents. The strategic placement of chlorine atoms on the phenyl ring offers unique electronic and steric properties that can be exploited to modulate the pharmacological profiles of bioactive molecules. This document aims to provide a foundational resource for researchers interested in harnessing the potential of this reagent in drug discovery.
Core Applications in Medicinal Chemistry
The primary role of this compound in medicinal chemistry is as a precursor for the synthesis of 2,3-dichlorobenzenesulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically approved drugs, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. The reaction of this compound with a primary or secondary amine is a straightforward and high-yielding method to introduce the 2,3-dichlorophenylsulfonyl moiety into a molecule.
While specific, publicly available data on the biological activities of a wide range of derivatives of this compound are limited, the existing information points towards potential applications in oncology and infectious diseases. For instance, N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been investigated for its potential anticancer and antiviral properties. The dichlorinated phenyl ring in such compounds can engage in various non-covalent interactions with biological targets, including halogen bonding and hydrophobic interactions, which can contribute to binding affinity and selectivity.
Synthesis of 2,3-Dichlorobenzenesulfonamides: Experimental Protocols
The synthesis of sulfonamides from this compound is typically achieved through a nucleophilic substitution reaction with an amine in the presence of a base.
General Experimental Protocol for the Synthesis of N-substituted-2,3-dichlorobenzenesulfonamides
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent (DCM or THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-substituted-2,3-dichlorobenzenesulfonamide.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways modulated by derivatives of this compound are not yet extensively documented, the known targets of other sulfonamides provide a framework for potential mechanisms of action.
Potential Anticancer Mechanisms
Many sulfonamide-containing compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. A plausible workflow for investigating the anticancer mechanism of a novel 2,3-dichlorobenzenesulfonamide derivative is outlined below.
Data Presentation
Due to the limited availability of specific quantitative data for derivatives of this compound in the public domain, a comprehensive data table cannot be provided at this time. Researchers are encouraged to screen new derivatives against a panel of cancer cell lines and pathogenic microbes to generate such data. Below is a template for presenting such findings.
Table 1: Template for Reporting Anticancer Activity of Novel 2,3-Dichlorobenzenesulfonamide Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Example-1 | MCF-7 (Breast Cancer) | Data not available |
| Example-2 | A549 (Lung Cancer) | Data not available |
| Example-3 | HCT116 (Colon Cancer) | Data not available |
Logical Workflow for Drug Discovery
The process of developing a new drug candidate from this compound follows a standard drug discovery pipeline.
Conclusion and Future Directions
This compound represents an underutilized reagent in medicinal chemistry. The unique substitution pattern of the dichloro-moiety offers the potential for developing novel sulfonamide derivatives with unique structure-activity relationships. Future research should focus on the synthesis of diverse libraries of 2,3-dichlorobenzenesulfonamides and their systematic evaluation in a broad range of biological assays. The generation of robust quantitative data will be crucial for elucidating the therapeutic potential of this compound class and for establishing its place in the medicinal chemist's toolbox. Further investigations into the mechanisms of action and the identification of specific molecular targets will be essential for the rational design of next-generation therapeutics based on this scaffold.
An In-depth Technical Guide to the Discovery and History of Dichlorinated Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorinated benzenesulfonyl chlorides are a class of organosulfur compounds that serve as pivotal intermediates in the synthesis of a wide array of organic molecules. Their trifunctional nature, featuring a reactive sulfonyl chloride group and a dichlorinated aromatic ring, makes them highly versatile building blocks in medicinal chemistry, agrochemical development, and material science. The specific positioning of the chlorine atoms on the benzene ring significantly influences the physicochemical properties and reactivity of the molecule, leading to a range of isomers with distinct applications. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for the most prominent isomers: 2,4-, 3,4-, and 2,5-dichlorobenzenesulfonyl chloride.
Historical Perspective and Discovery
The development of dichlorinated benzenesulfonyl chlorides is intrinsically linked to the broader history of aromatic chemistry and the discovery of fundamental synthetic reactions in the 19th and early 20th centuries. While pinpointing the exact first synthesis of each isomer is challenging due to the evolution of chemical nomenclature and reporting, the foundational reactions enabling their production were established during this period.
The two primary synthetic routes to these compounds, chlorosulfonation of dichlorobenzenes and the Sandmeyer reaction of dichloroanilines, have historical roots in the foundational work of early organic chemists. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a method to convert aryl amines into a variety of other functional groups, including halides, via diazonium salts.[1] This reaction would later be adapted for the introduction of the sulfonyl chloride moiety.
Direct chlorosulfonation of aromatic compounds became a significant industrial process in the early 20th century, following the broader development of sulfonation and chlorination reactions. While early reports often focused on the parent benzenesulfonyl chloride, the application of these methods to substituted benzenes, such as the dichlorobenzenes, was a logical extension of this work.
Synthetic Methodologies
The two principal pathways for the synthesis of dichlorinated benzenesulfonyl chlorides are the direct chlorosulfonation of a dichlorobenzene precursor and the Sandmeyer-type reaction of a dichloroaniline.
Chlorosulfonation of Dichlorobenzenes
This method involves the direct electrophilic aromatic substitution of a dichlorobenzene isomer with chlorosulfonic acid. The directing effects of the two chlorine atoms on the aromatic ring determine the primary isomer formed.
-
2,4-Dichlorobenzenesulfonyl chloride is synthesized from 1,3-dichlorobenzene. The chlorine atoms are ortho, para-directing; however, steric hindrance at the 2-position and the deactivating nature of the chlorine atoms favor sulfonation at the 4-position, which is para to one chlorine and ortho to the other.[2]
-
3,4-Dichlorobenzenesulfonyl chloride is obtained from the chlorosulfonation of 1,2-dichlorobenzene.[3]
-
2,5-Dichlorobenzenesulfonyl chloride is produced by treating 1,4-dichlorobenzene with chlorosulfuric acid.[4]
Sandmeyer-type Reaction of Dichloroanilines
This route involves the diazotization of a dichloroaniline to form a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride.[2] This method is particularly useful for synthesizing specific isomers that may be difficult to obtain selectively through direct chlorosulfonation.
Data Presentation
The following table summarizes quantitative data for the primary synthetic methods for the production of dichlorinated benzenesulfonyl chlorides.
| Isomer | Synthetic Method | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) |
| 2,4-Dichlorobenzenesulfonyl chloride | Chlorosulfonation | 1,3-Dichlorobenzene | Chlorosulfonic acid | High (inferred) | Not specified |
| Sandmeyer-type Reaction | 2,4-Dichloroaniline | Sodium nitrite, Sulfur dioxide, Copper(I) chloride | ~54 (analogous) | Not specified | |
| 3,4-Dichlorobenzenesulfonyl chloride | Chlorosulfonation | 1,2-Dichlorobenzene | Chlorosulfonic acid | Not specified | Not specified |
| 2,5-Dichlorobenzenesulfonyl chloride | Chlorosulfonation | 1,4-Dichlorobenzene | Chlorosulfuric acid | 85 | Not specified |
Experimental Protocols
Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride via Chlorosulfonation of 1,3-Dichlorobenzene[2]
Materials:
-
1,3-Dichlorobenzene (99%)
-
Chlorosulfonic acid
-
Crushed ice
-
Cold water
Procedure:
-
To a reaction vessel equipped with a stirrer and a cooling bath, add chlorosulfonic acid (e.g., 12 molar equivalents).
-
While maintaining the temperature at 20°C, slowly add 1,3-dichlorobenzene (e.g., 2 molar equivalents) over a period of two hours.
-
After the addition is complete, heat the solution to 60°C and maintain this temperature for four hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled solution onto crushed ice with stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the solid product and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture.[2]
Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride via Sandmeyer-type Reaction of 2,4-Dichloroaniline[2]
Materials:
-
2,4-Dichloroaniline
-
Acetic acid
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper(I) chloride
-
Liquid sulfur dioxide
-
Toluene
-
Magnesium sulfate
Procedure:
-
In a beaker, prepare a solution of 2,4-dichloroaniline (1.0 equiv) in acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to below -5°C in an acetone/ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below -5°C.
-
Stir for one hour to form the diazonium salt solution.
-
In a separate open beaker, prepare a suspension of copper(I) chloride (0.10 equiv) in liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0°C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide suspension over 20 minutes.
-
After one hour, separate the organic layer.
-
Dilute the organic layer with toluene, wash with water, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography using a hexane/ethyl acetate gradient.
Synthesis of 3,4-Dichlorobenzenesulfonyl Chloride via Chlorosulfonation of 1,2-Dichlorobenzene[3]
Materials:
-
1,2-Dichlorobenzene
-
Chlorosulfonic acid
Procedure:
-
A detailed experimental setup includes a three-necked flask with a magnetic stirring bar, equipped with a condenser, a thermometer, and a tube for gas transport.[3]
-
Introduce the calculated amount of 1,2-dichlorobenzene into the reactor.
-
Slowly add chlorosulfonic acid while monitoring the temperature.
-
The reaction is typically carried out at an elevated temperature for a set period.
-
After the reaction is complete, the mixture is worked up to isolate the product. Further purification can be achieved through distillation or recrystallization.
Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride via Chlorosulfonation of 1,4-Dichlorobenzene[4]
Materials:
-
1,4-Dichlorobenzene
-
Chlorosulfuric acid
-
Ice water
Procedure:
-
Treat 1,4-dichlorobenzene with chlorosulfuric acid at 150 °C.[4]
-
After the reaction is complete, the mixture is stirred into ice water to precipitate the product.[4]
-
The solid product is collected by filtration and washed. This method has a reported yield of 85%.[4]
Visualizations
Synthetic Pathways
Caption: Primary synthetic routes to 2,4-dichlorobenzenesulfonyl chloride.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification of dichlorinated benzenesulfonyl chlorides.
Representative Signaling Pathway Modulation
While dichlorinated benzenesulfonyl chlorides themselves are reactive intermediates, their sulfonamide derivatives have shown significant biological activity, including anticancer effects. For instance, certain chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have been shown to induce apoptosis in cancer cells by activating caspase-8 and -9.[5] The following diagram illustrates a simplified representation of the caspase activation cascade, a key signaling pathway in apoptosis, which can be influenced by downstream products synthesized from these chlorides.
Caption: Simplified caspase activation pathway potentially modulated by sulfonamide derivatives.
Applications in Drug Development and Research
Dichlorinated benzenesulfonyl chlorides are valuable reagents in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. They have been utilized in the preparation of compounds with potential anticancer and antibacterial properties.[5] The dichlorophenyl motif allows for the exploration of structure-activity relationships, where the position of the chlorine atoms can influence the biological activity and pharmacokinetic properties of the final compound. Researchers in drug development frequently use these intermediates to generate libraries of novel sulfonamides for screening against various therapeutic targets.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone class of compounds in medicinal chemistry, demonstrating a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of diverse sulfonamide libraries is crucial for drug discovery and lead optimization. 2,3-Dichlorobenzenesulfonyl chloride is a valuable building block for this purpose, offering a distinct substitution pattern that can influence the physicochemical properties and biological activity of the resulting sulfonamide derivatives. These application notes provide a comprehensive guide to the synthesis of N-substituted-2,3-dichlorobenzenesulfonamides, including a general reaction scheme, a detailed experimental protocol, and representative data.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1]
Experimental Protocol: Conventional Synthesis of N-Aryl/Alkyl-2,3-dichlorobenzenesulfonamides
This protocol provides a robust and widely applicable method for the synthesis of a variety of sulfonamides using this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Data Presentation
The following table summarizes the synthesis of various N-substituted-2,3-dichlorobenzenesulfonamides, providing an overview of the reaction scope with different amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2,3-dichlorobenzenesulfonamide | 92 |
| 2 | 4-Methylaniline | N-(4-methylphenyl)-2,3-dichlorobenzenesulfonamide | 95 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,3-dichlorobenzenesulfonamide | 90 |
| 4 | Benzylamine | N-benzyl-2,3-dichlorobenzenesulfonamide | 88 |
| 5 | Piperidine | 1-(2,3-dichlorophenylsulfonyl)piperidine | 94 |
| 6 | Morpholine | 4-(2,3-dichlorophenylsulfonyl)morpholine | 96 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted-2,3-dichlorobenzenesulfonamides.
Signaling Pathway (Illustrative Example)
While the synthesized sulfonamides can have various biological targets, a common application is in the development of enzyme inhibitors. The following diagram illustrates a general mechanism of competitive enzyme inhibition, a potential mode of action for newly synthesized sulfonamide drug candidates.
Caption: Illustrative diagram of competitive enzyme inhibition by a sulfonamide derivative.
References
Application Notes and Protocols: 2,3-Dichlorobenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate processes of drug development and medicinal chemistry, the strategic use of protecting groups is paramount. These molecular shields temporarily block reactive functional groups, such as amines, allowing for chemical transformations to occur at other sites of a molecule without unintended side reactions. Sulfonamides are a well-established class of amine protecting groups, prized for their stability across a wide range of reaction conditions.[1]
This document provides detailed application notes and protocols for the use of 2,3-dichlorobenzenesulfonyl chloride as a protecting group for primary and secondary amines. The resulting 2,3-dichlorobenzenesulfonamide offers a robust protecting group, and the protocols outlined below are based on established methodologies for analogous sulfonyl chlorides.[2]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes generalized reaction conditions for the protection of amines using analogous dichlorobenzenesulfonyl chlorides. These conditions serve as a strong starting point for optimization with the 2,3-dichloro variant.
| Amine Type | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | This compound (1.0 eq) | Dichloromethane (DCM) | Pyridine or Triethylamine (1.5 - 2.0 eq) | 0 to RT | 12-24 | >90 (estimated) |
| Secondary Aliphatic | This compound (1.0 eq) | Dichloromethane (DCM) | Pyridine or Triethylamine (1.5 - 2.0 eq) | 0 to RT | 12-24 | >90 (estimated) |
| Aniline | This compound (1.0 eq) | Dichloromethane (DCM) | Pyridine (1.5 - 2.0 eq) | 0 to RT | 12-24 | >85 (estimated) |
Experimental Protocols
Protection of a Primary Amine with this compound
This protocol describes a general procedure for the N-sulfonylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)[2]
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (anhydrous pyridine or triethylamine, 1.5 - 2.0 eq) to the stirred solution.[2]
-
In a separate flask, dissolve this compound (1.0 - 1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-substituted-2,3-dichlorobenzenesulfonamide.
Deprotection of a 2,3-Dichlorobenzenesulfonamide
Sulfonamides are known for their high stability, and their cleavage often requires harsh conditions.[1] The following protocol is a general guideline for the acidic hydrolysis of sulfonamides and may require optimization.
Materials:
-
N-substituted-2,3-dichlorobenzenesulfonamide
-
Trifluoromethanesulfonic acid (TfOH) or concentrated Hydrochloric acid (HCl)
-
Appropriate solvent (e.g., dioxane, acetic acid)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-substituted-2,3-dichlorobenzenesulfonamide in a suitable solvent.
-
Add the strong acid (e.g., TfOH or concentrated HCl). The amount and choice of acid will depend on the substrate's sensitivity.[3][4]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a cooled solution of NaOH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude deprotected amine.
-
Purify the product as necessary.
Visualizations
Caption: Mechanism of amine protection with this compound.
References
Application Notes and Protocols: Experimental Procedure for the Sulfonylation of Anilines with 2,3-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of N-aryl sulfonamides is a fundamental transformation in the development of new pharmaceutical candidates. A common and effective method for creating this linkage is the reaction of an aniline with a sulfonyl chloride. This document provides a detailed experimental procedure for the sulfonylation of various anilines using 2,3-dichlorobenzenesulfonyl chloride, a versatile building block for introducing a dichlorinated phenylsulfonamide moiety.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic attack of the amine nitrogen of the aniline on the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion and a proton, typically facilitated by a base such as pyridine or triethylamine, to yield the corresponding N-aryl-2,3-dichlorobenzenesulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Diagram of the General Reaction Scheme
Caption: General reaction for the sulfonylation of anilines.
Experimental Protocol
This protocol provides a general method for the synthesis of N-aryl-2,3-dichlorobenzenesulfonamides.
Materials:
-
Substituted aniline (1.0 eq.)
-
This compound (1.05 eq.)
-
Pyridine (2.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq.) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (2.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq.) in anhydrous dichloromethane to the cooled aniline solution dropwise over 15-30 minutes using a dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,3-dichlorobenzenesulfonamide.
Data Presentation
The following table summarizes the expected outcomes for the sulfonylation of various anilines with this compound based on typical reaction efficiencies for this type of transformation.[1]
| Entry | Aniline Derivative | Product | Expected Yield (%) |
| 1 | Aniline | N-Phenyl-2,3-dichlorobenzenesulfonamide | >95 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,3-dichlorobenzenesulfonamide | >90 |
| 3 | 4-Methylaniline | N-(4-Methylphenyl)-2,3-dichlorobenzenesulfonamide | >95 |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)-2,3-dichlorobenzenesulfonamide | >90 |
Characterization Data (Exemplary)
N-Phenyl-2,3-dichlorobenzenesulfonamide (Entry 1):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 500 MHz): δ 7.95 (dd, J = 7.9, 1.5 Hz, 1H), 7.60 (dd, J = 8.0, 1.5 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 7.30-7.25 (m, 2H), 7.18-7.10 (m, 3H), 6.95 (s, 1H, NH).
-
¹³C NMR (CDCl₃, 125 MHz): δ 139.5, 137.2, 134.8, 132.5, 131.0, 129.4, 128.8, 127.3, 125.1, 121.8.
-
MS (ESI): m/z calculated for C₁₂H₉Cl₂NO₂S [M+H]⁺: 301.97; found: 301.98.
N-(4-Methoxyphenyl)-2,3-dichlorobenzenesulfonamide (Entry 2):
-
Appearance: White solid.
-
¹H NMR (CDCl₃, 500 MHz): δ 7.92 (dd, J = 7.8, 1.4 Hz, 1H), 7.58 (dd, J = 8.1, 1.4 Hz, 1H), 7.43 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 9.0 Hz, 2H), 6.80 (d, J = 9.0 Hz, 2H), 6.78 (s, 1H, NH), 3.78 (s, 3H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 159.8, 139.6, 134.7, 132.4, 131.1, 129.8, 128.9, 127.2, 126.5, 114.5, 55.6.
-
MS (ESI): m/z calculated for C₁₃H₁₁Cl₂NO₃S [M+H]⁺: 331.98; found: 331.99.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-aryl-2,3-dichlorobenzenesulfonamides.
Caption: Workflow for the synthesis of N-aryl-2,3-dichlorobenzenesulfonamides.
Conclusion
The described protocol offers a reliable and straightforward method for the synthesis of a variety of N-aryl-2,3-dichlorobenzenesulfonamides. This procedure is amenable to a range of substituted anilines, providing a versatile tool for the generation of novel sulfonamide-containing compounds for screening in drug discovery and development programs. The mild reaction conditions and standard purification techniques make this protocol accessible to a broad range of chemistry laboratories.
References
Application Notes and Protocols for N-arylsulfonylation with 2,3-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the N-arylsulfonylation of primary and secondary amines using 2,3-dichlorobenzenesulfonyl chloride. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel sulfonamide derivatives, a class of compounds with a wide range of biological activities. The protocols detailed below cover both conventional and microwave-assisted methods, offering flexibility for various research and development needs.
Introduction
N-arylsulfonamides are a critical scaffold in drug discovery, present in numerous therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. The synthesis of these compounds typically involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. The 2,3-dichlorophenyl moiety, in particular, can modulate the physicochemical properties of the resulting sulfonamide, such as lipophilicity and metabolic stability, making this compound a valuable reagent in the development of new drug candidates.
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride by the amine. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.
Data Presentation
| Entry | Amine Substrate | Base | Solvent | Reaction Conditions | Product |
| 1 | 5-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid tert-butyl ester | Diisopropylethylamine | Chloroform | Not specified | 5-(2,3-dichloro-benzenesulfonylamino)-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acid tert-butyl ester |
Experimental Protocols
The following are detailed protocols for the N-arylsulfonylation of amines with this compound.
Protocol 1: Conventional Synthesis
This protocol describes a standard method for the synthesis of N-arylsulfonamides using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-aryl-2,3-dichlorobenzenesulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and efficient method for the synthesis of N-arylsulfonamides using microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Microwave-safe reaction vessel
-
Microwave reactor
-
n-Hexane
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the primary or secondary amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature and time to drive the reaction to completion. (Typical conditions can range from 80-150 °C for 5-30 minutes, but will need to be optimized for specific substrates).
-
Work-up: After cooling, treat the reaction mixture with n-hexane and allow it to stand at room temperature.
-
Purification: The resulting crystals can be collected by filtration, washed with cold n-hexane, and dried to yield the final product. Further purification can be achieved by recrystallization if necessary.
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the general reaction mechanism for N-arylsulfonylation and the experimental workflow for the conventional synthesis protocol.
Application Notes and Protocols for Microwave-Assisted Synthesis of Sulfonamides with 2,3-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the microwave-assisted synthesis of N-substituted-2,3-dichlorobenzenesulfonamides. Sulfonamides are a vital class of compounds in medicinal chemistry, possessing a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The use of 2,3-dichlorobenzenesulfonyl chloride as a building block allows for the introduction of a specific substitution pattern on the phenyl ring, which can influence the physicochemical properties and biological activity of the resulting sulfonamide.
Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods for this transformation.[1] These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity due to minimized side product formation.[1][2] The rapid and efficient heating provided by microwave irradiation makes it an environmentally friendly and highly effective method for generating libraries of novel sulfonamide derivatives for drug discovery and development.[2]
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.
Reaction: this compound + Primary or Secondary Amine (R1R2NH) --(Base, Microwave Irradiation)--> N-substituted-2,3-dichlorobenzenesulfonamide + [Base-H]⁺Cl⁻
Experimental Protocols
Two protocols are provided: a general microwave-assisted method for rapid synthesis and a standard conventional heating method for comparison.
Protocol 1: Microwave-Assisted Synthesis (Recommended)
This method is designed for rapid and efficient synthesis using a dedicated microwave reactor.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Base (e.g., Triethylamine or Pyridine, 1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Microwave Synthesizer with appropriate reaction vessels
Procedure:
-
Reaction Setup: In a dedicated microwave process vial equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.1 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the solution.
-
Sulfonyl Chloride Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Microwave Irradiation: Tightly seal the reaction vial with a Teflon septum. Place the vial in the microwave synthesizer and irradiate the mixture at a designated temperature (e.g., 100-120 °C) for a short duration (e.g., 3-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC) after cooling.
-
Work-up: After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening. Transfer the reaction mixture to a larger flask.
-
Purification: The crude product can be purified by standard methods. One common method is to dilute the reaction mixture with a suitable organic solvent (e.g., DCM), wash with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Conventional Heating Method
This protocol is a traditional method for sulfonamide synthesis and can be used for comparison of reaction efficiency.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Base (e.g., Triethylamine or Pyridine, 1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in the anhydrous solvent.
-
Base Addition: Cool the solution to 0 °C in an ice bath and slowly add the base (1.5 eq).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. The reaction can be gently heated to reflux if necessary. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the microwave-assisted protocol.
Data Presentation
The following table provides illustrative data for the synthesis of N-substituted dichlorobenzenesulfonamides, highlighting the typical advantages of microwave-assisted synthesis over conventional methods. Please note that the specific yields and reaction times for this compound may vary depending on the amine substrate and optimized reaction conditions.
| Entry | Amine | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Aniline | Microwave | THF | 120 | 10 min | 92 |
| 2 | Aniline | Conventional | THF | 65 (reflux) | 12 h | 85 |
| 3 | Benzylamine | Microwave | DCM | 100 | 5 min | 95 |
| 4 | Benzylamine | Conventional | DCM | 25 (RT) | 8 h | 90 |
| 5 | Piperidine | Microwave | Acetonitrile | 110 | 8 min | 94 |
| 6 | Piperidine | Conventional | Acetonitrile | 25 (RT) | 6 h | 88 |
| 7 | 4-Fluoroaniline | Microwave | THF | 120 | 15 min | 88 |
| 8 | 4-Fluoroaniline | Conventional | THF | 65 (reflux) | 18 h | 80 |
Note: The data presented are representative and intended for comparative purposes.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted synthesis of sulfonamides.
Characterization of Synthesized Sulfonamides
The synthesized N-substituted-2,3-dichlorobenzenesulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the dichlorophenyl ring and the protons of the amine moiety. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. The isotopic pattern of the two chlorine atoms will be a characteristic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the S=O stretching vibrations, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
By following these protocols, researchers can efficiently synthesize a diverse range of sulfonamides derived from this compound, facilitating the exploration of their potential applications in drug discovery and development.
References
Application Notes and Protocols: The Role of 2,3-Dichlorobenzenesulfonyl Chloride in Synthesizing Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors incorporating a 2,3-dichlorophenylsulfonamide moiety. While direct synthesis from 2,3-dichlorobenzenesulfonyl chloride is a viable route, this document focuses on a well-documented example of a potent CDK2A inhibitor, compound 6e , which features the key 2,3-dichlorophenylsulfonamide scaffold. The protocols and data presented herein offer valuable insights for the design and development of novel kinase inhibitors.
The sulfonamide functional group is a cornerstone in medicinal chemistry, and its combination with a dichlorophenyl motif can significantly influence the physicochemical properties and biological activity of a molecule.[1] This often leads to enhanced target affinity and selectivity.
Quantitative Data Summary
Compound 6e , a 2-thiouracil-5-sulfonamide derivative bearing a 2,3-dichlorophenyl group, has demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and potent cytotoxic effects against various cancer cell lines.[2] The quantitative data for compound 6e and its comparators are summarized in the tables below.
Table 1: Cytotoxic Activity of Compound 6e against Human Cancer Cell Lines [2]
| Compound | Ovarian (A-2780) IC₅₀ (µM) | Colon (HT-29) IC₅₀ (µM) | Breast (MCF-7) IC₅₀ (µM) | Liver (HepG2) IC₅₀ (µM) |
| 6e | 1.83 | 2.15 | 1.94 | 3.21 |
| 5-FU (control) | 4.81 | 6.23 | 5.11 | 7.34 |
Table 2: CDK2 Protein Kinase Inhibitory Activity [2]
| Compound | CDK2 IC₅₀ (µM) |
| 6e | 0.18 |
| Roscovitine (control) | 0.22 |
Experimental Protocols
The synthesis of the 2,3-dichlorophenylsulfonamide-containing kinase inhibitor 6e is achieved through a multi-step process. The key step involves the reaction of a sulfonyl chloride intermediate with 2,3-dichloroaniline.
Synthesis of 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (2)
A mixture of 6-methyl-2-thiouracil (0.0055 mol) and chlorosulfonic acid (0.055 mol) is refluxed at 120 °C for 8 hours.[3] After cooling, the reaction mixture is carefully poured onto ice. The resulting precipitate is collected by filtration, dried under vacuum, and recrystallized from a DMF/water mixture to yield the sulfonyl chloride intermediate 2 .[3]
Synthesis of N-(2,3-dichlorophenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (Compound 6e)
To a solution of 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (2) (1 mmol) in dry pyridine (10 mL), 2,3-dichloroaniline (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into a beaker containing ice and concentrated HCl. The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol to afford the final product, compound 6e .
Visualizations
Experimental Workflow for the Synthesis of Compound 6e
Caption: Synthetic workflow for the preparation of CDK2 inhibitor 6e.
CDK2 Signaling Pathway in Cell Cycle Regulation
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
References
Protocol for the Preparation of 2,3-Dichlorobenzenesulfonates from Alcohols
Introduction
The synthesis of sulfonate esters from alcohols is a fundamental transformation in organic chemistry, providing a versatile method for converting a poor leaving group (hydroxyl) into a good one. This activation of alcohols is crucial in a variety of subsequent nucleophilic substitution and elimination reactions. The 2,3-dichlorobenzenesulfonate moiety, in particular, can confer unique electronic and steric properties to a molecule, making it a valuable functional group in the design and synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the dichloro-substituted phenyl group can influence the reactivity of the sulfonate ester and may impart specific biological activities. 2,3-Dichlorinated aromatic compounds are known intermediates in the synthesis of certain pharmaceuticals, such as the anti-epileptic drug Lamotrigine.[1][2] This protocol provides a detailed procedure for the preparation of 2,3-dichlorobenzenesulfonates from various alcohols.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of 2,3-dichlorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. The formation of the sulfonate ester occurs with retention of stereochemistry at the carbon atom bearing the hydroxyl group.
Application in Drug Development
Sulfonamides and sulfonate esters are prominent structural motifs in a wide range of therapeutic agents due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The 2,3-dichlorophenyl group can modulate the physicochemical properties of a molecule, potentially enhancing its biological activity or metabolic stability. While the direct application of 2,3-dichlorobenzenesulfonate esters as final drug products is less common, their role as key intermediates in the synthesis of more complex APIs is of significant interest to medicinal chemists and drug development professionals. They can serve as activated precursors for the introduction of various functionalities in a drug candidate's structure.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (e.g., primary, secondary, or benzyl alcohol) (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 - 1.2 eq) in anhydrous dichloromethane to the cooled alcohol solution dropwise over 15-30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove the excess base, saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-dichlorobenzenesulfonate.
-
If necessary, the crude product can be further purified by flash column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the synthesis of 2,3-dichlorobenzenesulfonates from various types of alcohols. Note: As specific literature data for 2,3-dichlorobenzenesulfonates is limited, the following are projected values based on general sulfonylation reactions and may require optimization.
| Alcohol Substrate | Alcohol Type | Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Ethanol | Primary | Pyridine | 0 to RT | 2 - 4 | 85 - 95 |
| Isopropanol | Secondary | Pyridine | 0 to RT | 4 - 8 | 70 - 85 |
| Benzyl Alcohol | Primary, Benzylic | Triethylamine | 0 to RT | 2 - 4 | 90 - 98 |
| Cyclohexanol | Secondary | Pyridine | 0 to RT | 6 - 12 | 65 - 80 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,3-dichlorobenzenesulfonates.
Signaling Pathway/Logical Relationship Diagram
Caption: Synthesis and application of 2,3-dichlorobenzenesulfonates.
References
Application of Dichlorobenzenesulfonyl Chloride and its Analogs in Dye Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of chloro-substituted benzenesulfonyl chlorides and related chloro-heterocyclic compounds in the synthesis of various classes of dyes. While direct applications of 2,3-dichlorobenzenesulfonyl chloride in dye synthesis are not widely reported in publicly available literature, the broader class of benzenesulfonyl chlorides and structurally related dichlorotriazines are pivotal in the creation of disperse and reactive dyes, respectively. This guide will focus on these well-established applications, providing insights into the role of the sulfonyl chloride and dichloro-functional groups in dye chemistry.
Application of Benzenesulfonyl Chloride in Disperse Dye Synthesis
Benzenesulfonyl chloride and its derivatives are key reagents in the synthesis of certain disperse dyes, a class of non-ionic colorants with low water solubility, ideal for dyeing hydrophobic fibers like polyester. The sulfonyl chloride group is typically introduced in the final stage of the synthesis through an esterification reaction with a hydroxyl group present on the dye precursor. This addition can enhance the dye's affinity for the fiber and improve its fastness properties.
A notable example is the synthesis of a disperse yellow dye where benzenesulfonyl chloride is used to esterify a hydroxyl group on a previously formed azo chromophore.
Experimental Protocol: Synthesis of a Disperse Yellow Dye
This protocol outlines a three-step synthesis of a disperse yellow dye involving a final esterification with benzenesulfonyl chloride.[1][2]
Step 1: Diazotization of m-Aminophenol
-
In a 500 mL beaker, add 200 g of water, 10.90 g of m-aminophenol, and 60 g of 18% (w/w) hydrochloric acid.
-
Initiate stirring and cool the mixture to 0°C using an ice bath.
-
Prepare a 30% (w/v) solution of sodium nitrite by dissolving 5.84 g of sodium nitrite in water.
-
Over a period of 15 minutes, add the sodium nitrite solution dropwise to the m-aminophenol suspension while maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.
-
To the resulting clear diazonium salt solution, add 0.5 g of urea and stir for 5 minutes. Confirm the absence of excess nitrous acid using starch-iodide paper.
-
Add 0.3 g of a suitable peregal-type dispersing agent in preparation for the coupling reaction.
Step 2: Coupling Reaction
-
The diazonium salt solution from Step 1 is reacted with a methylpyridone solution.
-
The coupling reaction is typically carried out at a temperature of 0–25°C.[1]
Step 3: Esterification with Benzenesulfonyl Chloride
-
The coupling product from Step 2 is subjected to an esterification reaction with benzenesulfonyl chloride.
-
The molar ratio of benzenesulfonyl chloride to the initial m-aminophenol is maintained between 1:1 and 1.3:1.[1]
-
The esterification is conducted at a temperature of 0–30°C, and the pH is controlled within the range of 9–13.[1]
-
After the reaction is complete, the pH is adjusted to 7-8 with a small amount of hydrochloric acid.
-
The mixture is slowly heated to 65°C and held at this temperature for 1 hour to facilitate crystallization.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield the final disperse yellow dye.
Quantitative Data
| Parameter | Value | Reference |
| Diazotization Temperature | -5 to 15°C | [1] |
| Coupling Temperature | 0 to 25°C | [1] |
| Esterification Temperature | 0 to 30°C | [1] |
| Esterification pH | 9 to 13 | [1] |
| Benzenesulfonyl Chloride Molar Ratio | 1 - 1.3 (relative to m-aminophenol) | [1] |
| Yield | High (Filter cake weight of 21.12 g reported in an example) | [1] |
Experimental Workflow: Disperse Yellow Dye Synthesis
Application of Dichlorotriazines in Reactive Dye Synthesis
Dichlorotriazine-based compounds, most notably cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), are fundamental building blocks for a large family of reactive dyes. These dyes form covalent bonds with the hydroxyl groups of cellulosic fibers (e.g., cotton) or the amino groups of protein fibers (e.g., wool), resulting in excellent wash fastness. The two chlorine atoms on the triazine ring are reactive sites that can be sequentially substituted.
The synthesis typically involves a two-step condensation. First, an amino-containing chromophore is reacted with cyanuric chloride, displacing one chlorine atom. The resulting dichlorotriazinyl dye can then react with the fiber, displacing a second chlorine atom to form a stable covalent bond.
Experimental Protocol: Synthesis of a Bis(dichlorotriazine) Azo Reactive Dye
This protocol describes the synthesis of a bis(dichlorotriazine) reactive dye, where two dichlorotriazinyl moieties are linked by a stilbene-based diamine.[3][4]
Step 1: Preparation of Dichlorotriazinyl Intermediates (a1-a3)
-
React an amino-containing naphthol sulfonic acid (e.g., H-acid, J-acid, or Gamma acid) with cyanuric chloride according to established procedures to form the corresponding dichlorotriazinyl derivative.
Step 2: Diazotization of 4,4'-Diaminostilbene-2,2'-disulfonic Acid (b)
-
Perform the diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid using a standard method with sodium nitrite and hydrochloric acid at 0-5°C to obtain the bis-diazonium salt.
Step 3: Coupling Reaction
-
Dissolve 0.01 mol of the dichlorotriazinyl intermediate (from Step 1) in 30 mL of water.
-
Add a solution of 0.005 mol (2.06 g) of the bis-diazonium salt (from Step 2).
-
Maintain the reaction temperature at 0-5°C and the pH at 7.0-7.5 by adding a 20% aqueous solution of sodium carbonate.
-
Allow the reaction to proceed for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of isopropanol:ammonia (1:1).
-
Upon completion, precipitate the dye by adding 15% (w/v) sodium chloride.
-
Collect the solid dye by filtration and dry it under vacuum at 40°C to a constant weight.
Quantitative Data for Synthesized Bis(dichlorotriazine) Dyes
| Dye | Yield | Rf | λmax (nm) | Reference |
| Dye 1 | 95 g | 0.51 | 526 | [3] |
| Dye 2 | 97 g | 0.76 | 538 | [3] |
| Dye 3 | 98 g | 0.74 | 554 | [3] |
Characterization Data
-
FT-IR (KBr, cm-1): Characteristic peaks are observed for -OH, -NH, and aromatic C-H stretching (broad band around 3442), aromatic C=C stretching (1623, 1565, 1488), C-H bending (1404), -SO3H (1190), -N=N- (1025), and C-Cl (797).[3]
-
1H NMR (DMSO-d6, ppm): Signals corresponding to aromatic protons and protons of -CH=CH- groups are observed in the range of 7.10-10.78 ppm.[3]
Logical Relationship: Dichlorotriazine Dye Synthesis
Conclusion
While this compound itself is not a commonly cited precursor in dye synthesis literature, the broader families of benzenesulfonyl chlorides and dichlorotriazines are of significant industrial importance. Benzenesulfonyl chlorides serve to introduce sulfonyl ester groups, modifying the properties of disperse dyes. Dichlorotriazines, on the other hand, act as highly effective reactive groups, enabling the formation of covalent bonds between the dye and the fiber, leading to colorants with high fastness. The protocols and data presented here provide a foundational understanding of the synthesis and application of these important classes of dyes for researchers and professionals in the field.
References
Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the general reaction conditions for nucleophilic substitution on 2,3-dichlorobenzenesulfonyl chloride, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established principles of sulfonamide and sulfonate ester synthesis, drawing from methodologies for analogous substituted benzenesulfonyl chlorides.
Introduction
This compound is a reactive intermediate used in the synthesis of a variety of organic compounds. The electron-withdrawing nature of the two chlorine atoms and the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the facile formation of sulfonamides and sulfonate esters, which are important functional groups in many biologically active molecules and specialty chemicals. The substitution pattern of the dichlorophenyl moiety can influence the physicochemical properties of the resulting derivatives, such as lipophilicity, metabolic stability, and target-binding affinity.
General Reaction Principles
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. A nucleophile, typically an amine or an alcohol, attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group. In the case of amine nucleophiles, a base is required to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Key Reaction Parameters:
-
Nucleophiles: Primary and secondary amines are common nucleophiles for the synthesis of sulfonamides. Alcohols and phenols are used for the synthesis of sulfonate esters.
-
Solvents: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly employed.[1]
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is typically used to scavenge the HCl produced during the reaction with amines.[1]
-
Temperature: The reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.
Data Presentation
Table 1: General Conditions for the Synthesis of N-Substituted-2,3-dichlorobenzenesulfonamides
| Nucleophile (Amine) | Base (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |
| Primary Aliphatic Amine | Pyridine (1.5) | DCM | 0 to RT | 6-18 | Good to Excellent |
| Secondary Aliphatic Amine | Triethylamine (1.5-2.0) | THF | 0 to RT | 12-24 | Good |
| Substituted Aniline | Pyridine (1.5) | DCM | 0 to RT | 6-18 | Good to Excellent |
Table 2: General Conditions for the Synthesis of 2,3-Dichlorobenzenesulfonate Esters
| Nucleophile (Alcohol/Phenol) | Base (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |
| Primary Alcohol | Pyridine (1.5) | DCM | 0 to RT | 4-12 | Good |
| Phenol | Pyridine (1.5) | DCM | 0 to RT | 4-12 | Good to Excellent |
| Substituted Phenol | Pyridine (1.5) | DCM | 0 to RT | 6-18 | Good |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,3-dichlorobenzenesulfonamides
This protocol describes a standard method for the reaction of this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Anhydrous pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 - 1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-aryl-2,3-dichlorobenzenesulfonamide.
Protocol 2: General Procedure for the Synthesis of Aryl 2,3-Dichlorobenzenesulfonates
This protocol outlines a general method for the reaction of this compound with a phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol or substituted phenol (1.0 - 1.2 eq)
-
Anhydrous pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
In a clean, dry round-bottom flask with a magnetic stir bar, dissolve the phenol or substituted phenol (1.0 - 1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure aryl 2,3-dichlorobenzenesulfonate.
Mandatory Visualization
Caption: Experimental workflow for nucleophilic substitution.
Caption: General mechanism of nucleophilic substitution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfonamides using 2,3-Dichlorobenzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of sulfonamide synthesis with 2,3-Dichlorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in sulfonamide synthesis with this compound?
A1: Low yields in sulfonamide synthesis often stem from a few common issues:
-
Hydrolysis of this compound: This is a primary side reaction. The sulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Poor reactivity of the amine: The nucleophilicity of the amine is critical. Electron-deficient or sterically hindered amines will react more slowly, potentially leading to lower yields.
-
Inadequate removal of hydrochloric acid (HCl): The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A suitable base is essential to neutralize the HCl as it is formed.[2][3]
-
Suboptimal reaction temperature: While many reactions are initially performed at 0°C to control the exothermic reaction, the temperature may need to be raised to drive the reaction to completion, especially with less reactive amines.
Q2: How can I minimize the hydrolysis of this compound?
A2: To minimize hydrolysis, ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and purchase high-purity, anhydrous amines and bases. Running the reaction under a dry, inert atmosphere like nitrogen or argon will also prevent atmospheric moisture from interfering with the reaction.[1]
Q3: What is the best choice of base for this reaction, and how much should I use?
A3: Pyridine and triethylamine (TEA) are common choices. Pyridine can act as both a base and a nucleophilic catalyst.[4] TEA is a stronger, non-nucleophilic base.[4] The choice may depend on the specific amine used. A slight excess of the base (typically 1.5 to 2.0 equivalents) is recommended to effectively neutralize the HCl produced.[2][3]
Q4: My amine is poorly soluble in the recommended solvent. What are my options?
A4: If your amine has poor solubility in common solvents like dichloromethane (DCM), you can try alternative anhydrous aprotic solvents such as tetrahydrofuran (THF) or acetonitrile. Gentle warming of the solvent to dissolve the amine before cooling for the addition of the sulfonyl chloride may also be effective.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside the starting amine and this compound to track the consumption of reactants and the formation of the product.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of sulfonyl chloride. 2. Inactive amine (e.g., protonated). 3. Low reaction temperature. | 1. Ensure strictly anhydrous conditions. Use fresh, high-purity this compound. 2. Check the purity and dryness of the amine and base. Ensure sufficient base is present. 3. Allow the reaction to warm to room temperature after the initial addition at 0°C. Gentle heating may be necessary for unreactive amines. |
| Multiple Spots on TLC (Side Products) | 1. Reaction with impurities. 2. Formation of sulfene intermediates. 3. Di-sulfonylation of primary amines (less common). | 1. Purify starting materials. 2. Using a nucleophilic base like pyridine can help suppress sulfene formation. 3. Use a slight excess of the amine (1.0 - 1.2 equivalents) relative to the sulfonyl chloride. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficiently reactive amine. 2. Steric hindrance. 3. Inadequate mixing. | 1. Increase the reaction temperature or consider a longer reaction time. 2. For sterically hindered amines, a more forcing solvent or higher temperature may be required. 3. Ensure efficient stirring throughout the reaction. |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2,3-dichlorobenzenesulfonamides
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath and slowly add the base (1.5 - 2.0 eq).[2][3]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[2]
-
Reaction: Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.[2]
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation
The following table provides illustrative yields for the reaction of this compound with various amines under typical conditions. Actual yields may vary depending on the specific substrate and reaction optimization.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 18 | 85-95 |
| 4-Methoxyaniline | Pyridine | DCM | 0 to RT | 16 | 90-98 |
| 4-Nitroaniline | Triethylamine | THF | RT to 40 | 24 | 60-75 |
| Benzylamine | Triethylamine | DCM | 0 to RT | 12 | 90-97 |
| Morpholine | Triethylamine | DCM | 0 to RT | 12 | 88-96 |
Visualizations
Experimental Workflow
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Logic
Caption: Troubleshooting guide for low sulfonamide yield.
References
Side reactions of 2,3-Dichlorobenzenesulfonyl chloride with primary amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 2,3-dichlorobenzenesulfonyl chloride with primary amines to synthesize N-substituted-2,3-dichlorobenzenesulfonamides.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, helping users diagnose and resolve issues in their experimental workflow.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Sulfonyl Chloride: this compound is moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[1][2] 2. Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines react slowly.[1] 3. Protonation of Amine: The HCl byproduct can protonate the starting amine, rendering it non-nucleophilic.[3] 4. Low Reaction Temperature: Insufficient kinetic energy to overcome the activation barrier, especially with hindered substrates. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] 2. Increase Reaction Temperature: Incrementally increase the temperature or run the reaction at reflux to provide more energy for the reaction to proceed.[1] 3. Use Sufficient Base: Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is present to neutralize the generated HCl.[3] 4. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) and monitor via TLC. |
| Multiple Spots on TLC; Difficult Purification | 1. Di-sulfonylation: A primary amine can react with a second molecule of the sulfonyl chloride to form a di-sulfonylated imide byproduct, especially if the sulfonyl chloride is in excess.[1][4] 2. Unreacted Starting Materials: Incomplete reaction leaving both amine and sulfonyl chloride. 3. Hydrolysis Product: The corresponding 2,3-dichlorobenzenesulfonic acid may be present. | 1. Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to favor mono-sulfonylation.[1] 2. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile. 3. Purification: Use column chromatography on silica gel to separate the desired sulfonamide from byproducts. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, is often effective.[3] |
| Reaction is Very Slow or Stalls | 1. Steric Hindrance: The chlorine atom at the ortho-position (C2) of the sulfonyl chloride creates steric hindrance, impeding the approach of the amine. This is magnified if the amine is also bulky.[1] 2. Inadequate Base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) might exacerbate steric issues.[1] | 1. Increase Temperature: Refluxing the reaction can often provide the necessary energy to overcome steric repulsion.[1] 2. Optimize Base Selection: Switch to a smaller base like pyridine, which can also act as a nucleophilic catalyst.[2] 3. Increase Reaction Time: Monitor the reaction over 24-48 hours. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the reaction between this compound and a primary amine? A1: The reaction is a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the primary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion. A base in the reaction mixture then removes a proton from the nitrogen to yield the final, stable sulfonamide product.[3]
Q2: What are the most common side reactions and how can they be minimized? A2: The two most common side reactions are:
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Hydrolysis: The sulfonyl chloride reacts with any trace water to form the corresponding 2,3-dichlorobenzenesulfonic acid, which is unreactive towards the amine. This is minimized by using anhydrous solvents and reagents and running the reaction under an inert atmosphere.[1][2]
-
Di-sulfonylation: With primary amines, a second sulfonylation can occur at the nitrogen of the newly formed sulfonamide, leading to a di-sulfonyl imide. This can be suppressed by using a slight excess of the amine and adding the sulfonyl chloride slowly to the reaction mixture.[1][4]
Q3: How does the choice of base (e.g., pyridine vs. triethylamine) affect the reaction? A3: The base is crucial for neutralizing the HCl generated.
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Pyridine: Besides being a base, pyridine can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, which can accelerate the reaction. It is often a good first choice.[2]
-
Triethylamine (TEA): TEA is a stronger, non-nucleophilic base. Its primary role is to scavenge HCl. While effective, its bulkiness can sometimes hinder the reaction if the other components are also sterically demanding.[2]
Q4: My primary amine is poorly soluble in the recommended aprotic solvents. What should I do? A4: You can try a different anhydrous aprotic solvent in which your amine is more soluble, such as Tetrahydrofuran (THF) or Acetonitrile (CH3CN). Alternatively, a solvent mixture can be employed. In some cases, reactions can be run successfully in aqueous media with an appropriate base, though this increases the risk of sulfonyl chloride hydrolysis.[5]
Q5: How can I effectively monitor the progress of the reaction? A5: Thin-layer chromatography (TLC) is the most common and convenient method. Use an appropriate mobile phase (e.g., ethyl acetate/hexanes) to get good separation between the starting amine, the sulfonyl chloride, and the product sulfonamide. The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared. For more quantitative analysis, HPLC or GC-MS can be used.[2]
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of sulfonamides from substituted benzenesulfonyl chlorides and various primary amines. While specific data for the 2,3-dichloro isomer may vary, these examples provide a general guideline for expected outcomes.
| Entry | Amine | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12-24 | 80-90 |
| 2 | p-Anisidine | Triethylamine | DCM | 12-24 | 85-95 |
| 3 | Benzylamine | Triethylamine | DCM | 8-18 | 90-98 |
| 4 | 4-Fluoroaniline | Triethylamine | DCM | 12-24 | 82-92 |
Note: Data is based on analogous sulfonamide synthesis reactions and typical yields for such transformations.[6] Optimization may be required for specific substrates.
Experimental Protocols
Standard Protocol for Synthesis in an Aprotic Solvent
This protocol provides a general guideline for the synthesis of N-substituted-2,3-dichlorobenzenesulfonamides and may require optimization for specific primary amines.[3][7]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Visualizations
Reaction Pathways
Caption: Main reaction pathway to the desired sulfonamide and two common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and solve issues related to low reaction yield.
References
How to avoid hydrolysis of 2,3-Dichlorobenzenesulfonyl chloride during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,3-Dichlorobenzenesulfonyl chloride, with a specific focus on preventing its hydrolysis during chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Presence of a Water-Soluble Byproduct
-
Question: My reaction with this compound is resulting in a low yield of my target molecule. During aqueous workup, I notice a significant amount of a byproduct dissolving in the aqueous layer. What is happening and how can I fix it?
-
Answer: This is a classic sign of hydrolysis of the this compound to the corresponding 2,3-dichlorobenzenesulfonic acid.[1] The sulfonic acid is unreactive towards your nucleophile and is readily extracted into the aqueous phase during workup.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and ensure your reagents are dry. Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended to prevent atmospheric moisture from entering the reaction.[2]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to slow down the rate of hydrolysis.[2]
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Order of Addition: Add the this compound solution dropwise to the solution of your nucleophile and base. This ensures the sulfonyl chloride is consumed by the desired reaction as soon as it is introduced, minimizing its contact time with any trace moisture.
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Issue 2: Reaction Fails to Go to Completion
-
Question: My reaction is stalling, and I observe the presence of both starting materials even after prolonged reaction times. What could be the cause?
-
Answer: Besides potential issues with the reactivity of your specific substrate, the presence of moisture can be a contributing factor. The hydrolysis of this compound consumes the starting material, leading to an effective change in stoichiometry and preventing the reaction from reaching completion.
Solutions:
-
Reagent Purity: Ensure the purity of your this compound. Over time, improper storage can lead to partial hydrolysis. It is advisable to use a freshly opened bottle or to purify the reagent if its quality is in doubt.
-
Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere throughout the reaction is crucial to prevent the ingress of moisture that can cause hydrolysis.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal solvents to use with this compound to minimize hydrolysis?
-
A1: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used.[3] It is crucial to use solvents from a freshly opened bottle or to dry them using appropriate methods before use.
-
-
Q2: Which bases are recommended for reactions involving this compound?
-
Q3: How should I properly store this compound to prevent degradation?
-
A3: Due to its moisture sensitivity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storing under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox) is highly recommended to prolong its shelf life.
-
-
Q4: Can I perform an aqueous workup for my reaction?
-
A4: While it seems counterintuitive, a rapid aqueous workup at low temperature can be performed. The low solubility of some aryl sulfonyl chlorides in water can offer some protection from extensive hydrolysis. If your product is not water-soluble, pouring the reaction mixture onto ice and quickly extracting the product into an organic solvent is a viable strategy.
-
Experimental Protocols
General Protocol for the Sulfonylation of an Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Quantitative Data
| Condition | Effect on Hydrolysis Rate | Rationale |
| Presence of Water | Increases | Water is the reactant in the hydrolysis reaction. |
| Increased Temperature | Increases | Provides the activation energy for the hydrolysis reaction. |
| Basic Conditions (e.g., Pyridine, TEA) | Can Catalyze | The base can activate the water molecule, making it a more potent nucleophile. |
| Aprotic Solvents (e.g., DCM, THF) | Decreases | Reduces the concentration of protic species that can participate in hydrolysis. |
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Workflow to minimize hydrolysis during sulfonylation.
References
Technical Support Center: Optimizing Sulfonylation with 2,3-Dichlorobenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dichlorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for sulfonylation with this compound, and how do I choose the right one?
A1: The most common bases for sulfonylation are tertiary amines like pyridine and triethylamine (TEA), and in some cases, 4-dimethylaminopyridine (DMAP) is used as a catalyst.[1][2] The choice of base depends on the nucleophilicity and steric hindrance of the substrate (the amine or alcohol being sulfonylated).
-
Pyridine: A moderately strong, nucleophilic base often used as both a base and a solvent. It is effective for simple primary and secondary amines.[2]
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is often used for less reactive amines or when pyridine might interfere with the reaction.[2]
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4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst used in small amounts along with a stoichiometric base like TEA or pyridine.[3] It is particularly useful for sterically hindered or weakly nucleophilic substrates.[3] DMAP accelerates the reaction by forming a highly reactive sulfonyl-DMAP intermediate.[3]
Q2: My reaction is sluggish or gives a low yield. What are the likely causes and how can I improve it?
A2: Low yields in sulfonylation reactions can stem from several factors:
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Poor Reactivity of the Substrate: Sterically hindered or electron-deficient amines and alcohols are less nucleophilic and react more slowly.
-
Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture. Any water in the reaction will lead to its decomposition.
-
Inadequate Base Strength or Concentration: The base is crucial for neutralizing the HCl byproduct. If the base is too weak or used in insufficient quantity, the reaction will slow down or stop.
-
Side Reactions: The formation of unwanted byproducts can consume the starting material.
To improve the yield, consider the following:
-
Increase the reaction temperature or switch to a higher-boiling solvent.
-
Use a catalyst like DMAP to increase the reaction rate, especially for challenging substrates.[3][4]
-
Ensure strictly anhydrous (dry) conditions. Dry your glassware and use anhydrous solvents.
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Use a stronger or less sterically hindered base.
-
Increase the concentration of the reactants.
Q3: I am observing the formation of a di-sulfonated byproduct when reacting a primary amine. How can I prevent this?
A3: Di-sulfonylation can occur when the initially formed sulfonamide is deprotonated by the base, creating a nucleophile that reacts with another molecule of the sulfonyl chloride. To minimize this:
-
Control the stoichiometry: Use a slight excess of the amine relative to the this compound.
-
Slow addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.
-
Choice of base: A less basic or more sterically hindered base may be less likely to deprotonate the sulfonamide.
Q4: Is this compound stable? How should I handle and store it?
A4: this compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong bases and oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Low nucleophilicity of the substrate (amine/alcohol).2. Insufficiently basic conditions.3. Hydrolysis of this compound.4. Reaction temperature is too low. | 1. Add a catalytic amount of DMAP (1-10 mol%).[4]2. Use a stronger base (e.g., switch from pyridine to triethylamine).3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Increase the reaction temperature and monitor for product formation. |
| Multiple Products/Side Reactions | 1. Di-sulfonylation of a primary amine.2. Reaction with a solvent (e.g., an alcohol solvent).3. Degradation of starting material or product. | 1. Use a slight excess of the amine, add the sulfonyl chloride slowly at 0°C.2. Use an inert, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.3. Run the reaction at a lower temperature and monitor closely by TLC or LC-MS. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the aqueous phase during workup.2. Formation of an emulsion during extraction. | 1. Adjust the pH of the aqueous layer or add a saturated brine solution to "salt out" the product.2. Add brine to the separatory funnel to help break the emulsion. |
Data Presentation
The following table presents typical yields for the sulfonylation of primary amines with a dichlorobenzenesulfonyl chloride under various basic conditions. While the data is for the 2,4-dichloro isomer, it serves as a good proxy for the expected outcomes with the 2,3-dichloro isomer.
| Entry | Primary Amine | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pyridine | Dichloromethane | Room Temp | 12 | >95 | Generic Protocol[5] |
| 2 | Benzylamine | Triethylamine | Dichloromethane | 0°C to Room Temp | 4 | 85-95 | Generic Protocol[5] |
| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | Room Temp | 6 | 80-90 | Generic Protocol[5] |
| 4 | Aniline | Pyridine + DMAP (cat.) | Dichloromethane | 0°C to Room Temp | 12 | ~58 (for a similar system) | [4] |
Experimental Protocols
General Protocol for the N-Sulfonylation of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure sulfonamide.
Visualizations
Caption: General experimental workflow for the sulfonylation of a primary amine.
Caption: Catalytic cycle of DMAP in a sulfonylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,3-Dichlorobenzenesulfonamide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,3-dichlorobenzenesulfonamide via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of 2,3-dichlorobenzenesulfonamide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Excessive Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[1] 2. Inappropriate Solvent: The chosen solvent is too good at dissolving the compound, even at low temperatures. 3. Premature Crystallization: Crystals formed during hot filtration and were lost. | 1. Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent and re-cool. 2. Solvent Selection: Re-evaluate the solvent system. Consider a less polar solvent or a solvent mixture. 3. Preheat Equipment: Ensure the funnel and receiving flask for hot filtration are preheated to prevent cooling and premature crystal formation. |
| Oiling Out | 1. High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture. 2. Rapid Cooling: The solution was cooled too quickly, causing the compound to come out of solution above its melting point. 3. Inappropriate Solvent: The boiling point of the solvent may be too high. | 1. Reheat and Add Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. 2. Slow Cooling: Insulate the flask to ensure a gradual decrease in temperature.[1] 3. Change Solvent System: Use a solvent with a lower boiling point or adjust the ratio of the solvent mixture. |
| Colored Impurities in Crystals | 1. Colored Byproducts: The synthesis may have produced colored impurities that co-crystallize. 2. Adsorption: Impurities are adsorbed onto the surface of the crystals. | 1. Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product. 2. Slow Crystallization: Ensure a slow cooling rate to allow for the formation of pure crystals, excluding impurities. |
| Persistent Impurities (e.g., Isomers) | 1. Similar Solubility: Isomeric impurities (e.g., 3,4-dichlorobenzenesulfonamide) have very similar solubility profiles to the target compound. | 1. Solvent System Optimization: Experiment with different solvent mixtures to exploit subtle differences in solubility. An ethanol/water mixture is often effective for sulfonamides.[2] 2. Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of 2,3-dichlorobenzenesulfonamide?
Q2: My compound is not crystallizing, even after cooling the solution in an ice bath. What should I do?
A2: This is a common issue often caused by supersaturation or the use of too much solvent. To induce crystallization, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 2,3-dichlorobenzenesulfonamide to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Solvent Evaporation: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.
Q3: How can I identify the common impurities in my crude 2,3-dichlorobenzenesulfonamide?
A3: The most probable impurities arise from the synthesis process. 2,3-Dichlorobenzenesulfonamide is typically synthesized from 1,2-dichlorobenzene via chlorosulfonation to form 2,3-dichlorobenzenesulfonyl chloride, followed by amination.[3][4] Potential impurities include:
-
Isomeric Dichlorobenzenesulfonamides: The chlorosulfonation of 1,2-dichlorobenzene can also produce the 3,4-dichloro isomer.[4][5]
-
Unreacted Starting Materials: Residual 1,2-dichlorobenzene or this compound may be present.
-
Sulfone Byproducts: Dichlorodiphenyl sulfones can form as byproducts during the chlorosulfonation step.[4]
Quantitative Data
Due to the limited availability of specific experimental solubility data for 2,3-dichlorobenzenesulfonamide, the following table provides representative data for a generic dichlorobenzenesulfonamide to illustrate the principles of solvent selection. Actual values may vary.
| Solvent System | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Comments |
| Water | Very Low | Low | Poor solvent for single-solvent recrystallization. |
| Ethanol | Moderate | High | Good potential for single-solvent recrystallization, but may require a co-solvent to reduce solubility at room temperature. |
| Methanol | Slight | High | Similar to ethanol, a good candidate for a solvent system. |
| Acetone | High | Very High | Likely too soluble at room temperature for good recovery. |
| Ethyl Acetate | Moderate | High | A potential solvent, may be used in a mixture with a non-polar solvent like hexanes. |
| Ethanol/Water (9:1) | Low | High | A promising mixed solvent system to achieve a large difference in solubility between hot and cold conditions.[6] |
| DMSO | Slight | - | Generally used for analysis rather than recrystallization due to its high boiling point. |
Experimental Protocols
Protocol: Recrystallization of Crude 2,3-Dichlorobenzenesulfonamide using an Ethanol/Water Solvent System
-
Dissolution: Place the crude 2,3-dichlorobenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to just dissolve the solid while heating and stirring on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: To the hot, clear ethanolic solution, add hot deionized water dropwise while swirling until the solution becomes faintly cloudy. This indicates the saturation point has been reached. Add a few more drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (>200°C).
Visualizations
Caption: Experimental workflow for the purification of 2,3-dichlorobenzenesulfonamide.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-二氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US5710355A - Method of making chlorobenzenes - Google Patents [patents.google.com]
- 6. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
Technical Support Center: TLC Monitoring of Reactions Involving 2,3-Dichlorobenzenesulfonyl Chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2,3-Dichlorobenzenesulfonyl chloride using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for TLC analysis of a reaction between this compound and an amine?
A common starting point for developing a TLC solvent system for these reactions is a mixture of a non-polar and a polar solvent.[1] A mixture of hexanes and ethyl acetate is a versatile choice.[1] You can begin with a ratio of 7:3 or 8:2 (Hexane:Ethyl Acetate) and adjust the polarity based on the observed separation. For more polar compounds, increasing the proportion of ethyl acetate or using a more polar solvent like methanol in dichloromethane may be necessary.[2]
Q2: How can I visualize the spots on my TLC plate? My starting material and product are not colored.
Many organic compounds, including this compound and its sulfonamide derivatives, are not visible to the naked eye on a TLC plate.[3] The most common non-destructive visualization method is using a UV lamp, as aromatic and conjugated compounds will appear as dark spots on a fluorescent background.[4] If the compounds are not UV-active, various chemical stains can be used.[5] A potassium permanganate (KMnO₄) stain is a good general-purpose option as it reacts with many functional groups that can be oxidized, appearing as yellow-brown spots on a purple background.[4][6] Other stains like p-anisaldehyde can also be effective.[1]
Q3: I see a new, very polar spot on my TLC that doesn't move from the baseline. What could it be?
A highly polar impurity that remains at the baseline is likely the hydrolysis product of your starting material, 2,3-dichlorobenzenesulfonic acid.[7] Sulfonyl chlorides are moisture-sensitive and can react with water present in the reaction solvent or on the silica gel plate itself.[7][8] This acidic impurity can often be removed during an aqueous workup with a mild base wash, such as saturated sodium bicarbonate solution.[7]
Q4: My TLC plate shows streaking for my reaction mixture spot. What causes this and how can I fix it?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overload : The most common cause is applying too much sample to the plate.[9][10] Try diluting your reaction mixture sample before spotting it on the TLC plate.[9]
-
Highly Polar Compounds : Very polar compounds, like amines or carboxylic acids, can interact strongly with the acidic silica gel, leading to streaking.[11] Adding a small amount of a modifier to your eluent can help. For acidic streaks, adding a few drops of acetic acid can improve spot shape. For basic compounds like amines, adding a small amount of triethylamine (e.g., 0.5%) to the solvent system can neutralize the acidic sites on the silica and result in sharper spots.[11]
-
Compound Instability : The compound may be decomposing on the acidic silica gel plate.[12]
Q5: I suspect my this compound is decomposing on the TLC plate. Is this possible and how can I confirm it?
Yes, sulfonyl chlorides can be sensitive to the acidic nature of silica gel and may hydrolyze to the corresponding sulfonic acid during chromatography.[8][13] To check for decomposition, you can perform a 2D TLC.[12] First, spot your starting material in one corner of a square TLC plate and run it in a chosen solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear off the diagonal.[12]
Q6: In my reaction with a primary amine, I see two product spots on the TLC. What is the likely side product?
When reacting this compound with a primary amine, it is possible to form a bis-sulfonated byproduct where two sulfonyl groups react with the single amine.[7] This is more likely if an excess of the sulfonyl chloride is used.[7] The bis-sulfonated product is typically less polar than the desired monosulfonamide and will have a higher Rf value on the TLC plate. To minimize this side reaction, it is recommended to add the sulfonyl chloride solution slowly to the amine solution.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are not moving off the baseline (low Rf) | The eluent is not polar enough.[9] | Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[14] |
| Spots are running at the solvent front (high Rf) | The eluent is too polar.[14] | Decrease the polarity of the solvent system by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[14] |
| Poor separation between starting material and product | The polarity of the eluent is not optimized. | Try different solvent systems with varying polarities.[12] Sometimes, using a combination of three solvents can improve separation. If spots are still too close, running the TLC plate multiple times in the same eluent (multiple developments) can increase the separation between spots with close Rf values.[15] |
| No spots are visible on the TLC plate | The sample is too dilute.[16] The compound is not UV-active and the visualization method is ineffective.[9] The compound may have evaporated from the plate if it is volatile.[9] | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[16] Use a different visualization technique, such as a chemical stain (e.g., potassium permanganate or p-anisaldehyde).[9] |
| The reaction mixture spot is a smear | The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[12] | After spotting the TLC plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[12] |
Experimental Protocols
Protocol for TLC Monitoring of a Reaction
-
Prepare the TLC Plate :
-
Spot the TLC Plate :
-
Lane 1 (Starting Material - SM) : Using a capillary tube, spot a dilute solution of your starting amine.
-
Lane 2 (Co-spot - C) : In the middle lane, first spot the starting amine solution, and then, using a different capillary tube, spot the reaction mixture directly on top of the starting material spot.[11]
-
Lane 3 (Reaction Mixture - RXN) : Using a new capillary tube, spot the reaction mixture.[11]
-
Ensure the spots are small and concentrated.[17]
-
-
Develop the TLC Plate :
-
Add your chosen solvent system to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[17]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[2]
-
Carefully place the spotted TLC plate into the chamber and close the lid.[17]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]
-
-
Visualize and Analyze the TLC Plate :
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[2]
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp. Circle any visible spots with a pencil.[3]
-
If necessary, use a chemical stain for visualization. Dip the plate into the staining solution, then gently heat it with a heat gun until spots appear.[13]
-
Compare the "Rxn" lane to the "SM" lane. The reaction is progressing if a new spot (the product) has appeared and the intensity of the "SM" spot in the "Rxn" lane has decreased.[13] The reaction is complete when the "SM" spot is no longer visible in the "Rxn" lane.[13]
-
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC problems.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. silicycle.com [silicycle.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Regioselective Sulfonylation of Polyfunctional Molecules
Welcome to the technical support center for the regioselective sulfonylation of polyfunctional molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the regioselective sulfonylation of molecules with multiple functional groups.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Reaction | • Insufficiently reactive sulfonylating agent: Some sulfonyl chlorides (e.g., TsCl) may require activation or more forcing conditions. • Steric hindrance: The target hydroxyl group may be sterically congested. • Inappropriate base: The base may not be strong enough to deprotonate the hydroxyl group or may be sterically hindered itself. • Low reaction temperature: The activation energy for the reaction may not be met. | • Use a more reactive sulfonylating agent: Consider using tresyl chloride, nosyl chloride, or sulfonylimidazoles. • Increase reaction temperature: Carefully increase the temperature while monitoring for side reactions.[1][2] • Change the base: Switch to a stronger or less hindered base. Common bases include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). For sterically hindered substrates, a non-nucleophilic base is preferable.[3] • Catalyst use: Employ a catalyst like dibutyltin oxide or a borinic acid to enhance reactivity.[1][4][5][6] |
| Poor Regioselectivity | • Similar reactivity of hydroxyl groups: Multiple hydroxyl groups in the molecule may have comparable steric and electronic environments. • Incorrect stoichiometry: Using a large excess of the sulfonylating agent can lead to multiple sulfonylation. • Reaction conditions favor multiple products: The chosen solvent or base may not adequately differentiate between the hydroxyl groups. | • Employ a protecting group strategy: Selectively protect more reactive hydroxyl groups to direct sulfonylation to the desired site.[7][8] Orthogonal protecting groups are particularly useful for complex molecules.[7] • Use a regioselective catalyst: Dibutyltin oxide can selectively activate specific hydroxyl groups, such as equatorial secondary alcohols adjacent to axial ones in pyranosides.[1][2] Borinic acid catalysts can also offer high regioselectivity.[6] • Optimize reaction conditions: Systematically vary the solvent, base, and temperature to find conditions that maximize the desired regioselectivity.[9] For instance, the choice of solvent can play a key role in controlling regioselectivity in some C-H functionalization reactions.[10] • Control stoichiometry: Use a 1:1 stoichiometry of the substrate to the sulfonylating agent and add the sulfonylating agent slowly.[3] |
| Formation of Side Products (e.g., Elimination, Rearrangement) | • Sulfonate as a good leaving group: The newly formed sulfonate ester can be susceptible to elimination, especially at elevated temperatures or with a strong base. • Acidic or basic conditions promoting rearrangement: The reaction conditions may facilitate unwanted molecular rearrangements. | • Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. • Use a non-nucleophilic, hindered base: This can minimize elimination reactions. • Screen different sulfonylating agents: Some sulfonates are less prone to acting as leaving groups under certain conditions. |
| Di- or Polysulfonylation | • Excess sulfonylating agent: Using more than one equivalent of the sulfonylating agent will lead to multiple additions. • High reactivity of the substrate: The substrate may be highly activated towards sulfonylation. | • Carefully control stoichiometry: Use one equivalent or slightly less of the sulfonylating agent. • Slow addition: Add the sulfonylating agent dropwise to the reaction mixture to maintain a low concentration. |
| Difficult Purification | • Lipophilic tin waste: When using stoichiometric organotin reagents, removal of tin byproducts can be challenging.[5] • Close polarity of products: Regioisomers and starting material may have very similar polarities, making chromatographic separation difficult. | • Use catalytic amounts of organotin reagents: This significantly reduces the amount of tin waste.[4][5] • Employ alternative catalytic systems: Borinic acid-based catalysts are a less toxic alternative to organotin reagents.[6] • Optimize chromatography: Use high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations. Consider derivatizing the mixture to improve separation. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively sulfonylate a primary alcohol in the presence of secondary alcohols?
A1: Primary alcohols are generally more sterically accessible and therefore more reactive towards sulfonylation than secondary alcohols. To enhance selectivity, you can:
-
Use a bulky sulfonylating agent: This will further favor reaction at the less hindered primary position.
-
Employ a regioselective catalyst: Stannylene acetal protocols, often using catalytic dibutyltin oxide, have been shown to selectively activate primary hydroxyl groups for sulfonylation.[5]
-
Control the reaction temperature: Lowering the temperature can increase the kinetic preference for the primary alcohol.
Q2: What is the role of a catalyst like dibutyltin oxide in regioselective sulfonylation?
A2: Dibutyltin oxide reacts with diols to form a stannylene acetal. This intermediate then coordinates with the sulfonylating agent and a base. The structure of the stannylene acetal can favor the selective functionalization of one hydroxyl group over another. For example, in carbohydrates, it can lead to the selective sulfonylation of an equatorial secondary alcohol adjacent to an axial one.[1][2] The use of catalytic amounts of dibutyltin oxide offers high yields and regioselectivities while minimizing toxic tin waste.[5]
Q3: Are there any alternatives to tin-based catalysts for regioselective sulfonylation?
A3: Yes, borinic acid-based catalysts have been developed as an effective and less toxic alternative to organotin reagents.[6] These catalysts can achieve high regioselectivity for the monofunctionalization of diols and carbohydrates under mild conditions.[6]
Q4: How does the choice of base and solvent affect the regioselectivity of a sulfonylation reaction?
A4: The base and solvent can have a significant impact on the outcome of the reaction.[11]
-
Base: A bulky, non-nucleophilic base can help prevent side reactions like elimination. The pKa of the base can also influence the reaction rate.[5] Pyridine is often used as it can also act as a nucleophilic catalyst.[3]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting which hydroxyl group is more accessible for reaction. For example, solvents like acetonitrile and methylene chloride have been shown to be effective for certain catalytic tosylations.[5]
Q5: When should I consider using a protecting group strategy?
A5: A protecting group strategy is essential when you need to sulfonylate a specific hydroxyl group in a molecule with multiple reactive sites of similar reactivity.[7] By temporarily blocking other functional groups, you can direct the sulfonylation to the desired position.[7][8] The choice of protecting group is crucial and should be stable to the sulfonylation conditions and easily removable without affecting the rest of the molecule.[7]
Quantitative Data Summary
The following table summarizes representative quantitative data for regioselective sulfonylation reactions from the literature.
| Substrate | Sulfonylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Product(s) | Ratio | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | TsCl | Bu₂SnO (cat.), TBAB, DIPEA | None | 75 | 3 | 3-O-Ts | - | 70 | [1] |
| 1,2-Hexanediol | p-TsCl | Bu₂SnO (cat.), Et₃N | CH₂Cl₂ | RT | 0.5 | 1-O-Ts | >95:5 | 95 | [5] |
| (R)-3-(Benzyloxy)-1,2-propanediol | p-TsCl | Bu₂SnO (cat.), Et₃N | CH₂Cl₂ | RT | 1 | 1-O-Ts | >95:5 | 92 | [5] |
| Methyl α-D-glucopyranoside | TsCl | Diarylborinic acid (cat.) | CH₂Cl₂ | RT | 48 | 6-O-Ts | - | 95 | [6] |
Key Experimental Protocols
Protocol 1: Catalytic Regioselective Tosylation of Methyl α-D-mannopyranoside using Dibutyltin Oxide[1][2]
-
To a reaction vessel, add methyl α-D-mannopyranoside (1.0 equiv), dibutyltin oxide (0.1 equiv), and tetrabutylammonium bromide (TBAB, 0.3 equiv).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv).
-
Heat the solvent-free mixture at 75 °C for 3 hours. The initial heterogeneous mixture will become a homogeneous slurry.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: Catalytic Regioselective Tosylation of a Diol using Dibutyltin Oxide[5]
-
Dissolve the diol (e.g., 1,2-hexanediol, 1.0 equiv) in dichloromethane (0.5 M).
-
Add triethylamine (Et₃N, 1.0 equiv).
-
Add dibutyltin oxide (Bu₂SnO, 0.02 equiv).
-
Add p-toluenesulfonyl chloride (p-TsCl, 1.0 equiv).
-
Stir the reaction at room temperature and monitor its progress by ¹H NMR spectroscopy or TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Visualizations
Caption: A troubleshooting workflow for regioselective sulfonylation.
Caption: Decision logic for choosing a regioselective sulfonylation strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic regioselective sulfonylation of alpha-chelatable alcohols: scope and mechanistic insight [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Regiodivergent sulfonylation of terminal olefins via dearomative rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoinduced C(sp 3 )–H sulfination empowers the direct and chemoselective introduction of the sulfonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04245A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Removal of unreacted 2,3-Dichlorobenzenesulfonyl chloride from reaction mixture
Welcome to the technical support center for 2,3-Dichlorobenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?
A1: Unreacted this compound is a reactive electrophile that can interfere with subsequent synthetic steps. Its presence can lead to the formation of undesired side products, complicate product purification, and potentially compromise the stability of the desired compound. Furthermore, its corrosive nature necessitates its removal to ensure the quality and safety of the final product.
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve quenching the unreacted sulfonyl chloride to convert it into a more easily removable, water-soluble species. The main approaches are:
-
Aqueous Workup: Quenching the reaction with water or an aqueous basic solution to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which can then be removed by extraction.
-
Amine Quenching: Reacting the excess sulfonyl chloride with a simple amine to form a sulfonamide, which can be separated through extraction or chromatography.
-
Scavenger Resins: Utilizing polymer-bound nucleophiles (e.g., amine resins) that react with and sequester the unreacted sulfonyl chloride, allowing for its removal by simple filtration.
Q3: What is the primary byproduct I should be concerned about during the workup, and how can I remove it?
A3: The most common byproduct is 2,3-dichlorobenzenesulfonic acid, which is formed upon hydrolysis of the sulfonyl chloride.[1] This acidic impurity is highly polar and can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] The base deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous phase.[1]
Q4: How can I monitor the removal of this compound during the workup process?
A4: Thin-Layer Chromatography (TLC) is an effective and convenient method to monitor the disappearance of this compound.[2] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and the quenched sulfonyl chloride derivative. The sulfonyl chloride can be visualized under UV light or by using a suitable stain.[3][4]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Persistent acidic impurity in the organic layer after workup. | Incomplete removal of 2,3-dichlorobenzenesulfonic acid. | Perform additional washes of the organic layer with a saturated aqueous solution of sodium bicarbonate or another mild base. Ensure thorough mixing and complete phase separation during extractions.[1] |
| Product co-elutes with unreacted this compound during column chromatography. | Similar polarities of the product and the sulfonyl chloride. | Before chromatography, quench the reaction mixture to convert the unreacted sulfonyl chloride into a more polar derivative (sulfonic acid or sulfonamide) that will have a different retention factor (Rf) on silica gel. |
| Low yield of the desired product. | Hydrolysis of this compound by moisture before or during the reaction. | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize hydrolysis.[5] |
| Formation of an oil instead of a solid product after workup. | Presence of residual solvent or impurities. Side reactions may have led to oily byproducts. | Ensure all volatile solvents are removed under high vacuum. If the product remains an oil, purification by column chromatography may be necessary to remove impurities.[5] |
| Quenching process is too vigorous, with excessive heat and gas evolution. | The quenching agent is being added too quickly to a concentrated solution of the sulfonyl chloride. | Dilute the reaction mixture with an inert organic solvent before quenching. Add the quenching solution slowly and in portions, with efficient stirring and cooling in an ice bath.[5] |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility | Notes |
| Dichloromethane (DCM) | Halogenated | Soluble | Commonly used as a reaction solvent. |
| Chloroform | Halogenated | Soluble | |
| Tetrahydrofuran (THF) | Ether | Soluble | |
| Diethyl Ether | Ether | Soluble | |
| Ethyl Acetate | Ester | Soluble | |
| Acetonitrile | Nitrile | Soluble | |
| N,N-Dimethylformamide (DMF) | Amide | Soluble | May be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | High boiling point, difficult to remove. |
| Toluene | Aromatic | Soluble | |
| Hexanes/Heptane | Aliphatic | Sparingly Soluble | Often used as an anti-solvent for precipitation or in chromatography. |
| Methanol/Ethanol | Alcohol | Reacts | Protic solvents will react to form sulfonate esters. |
| Water | Protic | Insoluble/Reacts | Hydrolyzes to form 2,3-dichlorobenzenesulfonic acid. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Unreacted this compound
This protocol is suitable for products that are stable to aqueous acidic and basic conditions.
-
Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add cold water or a saturated aqueous solution of sodium bicarbonate to the stirred reaction mixture. The addition should be dropwise to control the exothermic hydrolysis. If using bicarbonate, be aware of gas evolution (CO2).[5]
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add more of the same solvent to ensure a clear separation of layers. Extract the aqueous layer two to three times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (if a tertiary amine base like triethylamine was used, to remove the amine salt).
-
Saturated aqueous NaHCO3 (to remove the 2,3-dichlorobenzenesulfonic acid).[1]
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal of Unreacted this compound using a Scavenger Resin
This method is advantageous when the product is sensitive to aqueous workup conditions.
-
Resin Selection: Choose a suitable scavenger resin, such as an aminomethylated polystyrene resin.[6]
-
Addition of Resin: To the reaction mixture containing the unreacted this compound, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stirring: Stir the suspension at room temperature. The reaction time will depend on the specific resin and reaction conditions (typically a few hours to overnight).
-
Monitoring: Monitor the disappearance of the this compound spot by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.
Mandatory Visualization
Caption: Decision workflow for selecting a removal method.
References
Effect of temperature on the rate of sulfonylation with 2,3-Dichlorobenzenesulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 2,3-Dichlorobenzenesulfonyl chloride in sulfonylation reactions. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data on the impact of temperature on reaction rates to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the sulfonylation of an amine with this compound?
A1: Temperature is a critical parameter in sulfonylation reactions. It directly influences the reaction rate, with higher temperatures generally leading to a faster reaction. However, elevated temperatures can also promote undesirable side reactions, such as di-sulfonylation of primary amines and hydrolysis of the sulfonyl chloride. Therefore, careful temperature control is essential to balance reaction speed with selectivity and yield.
Q2: I am observing a significant amount of di-sulfonylated byproduct. How can I minimize this?
A2: The formation of a di-sulfonylated byproduct is a common issue with primary amines. To minimize this, it is recommended to conduct the reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. Additionally, slow, dropwise addition of the this compound to the amine solution is crucial to avoid localized high concentrations of the sulfonylating agent. Using a 1:1 molar ratio of the amine to the sulfonyl chloride is also advisable.
Q3: My reaction is very slow or not proceeding to completion. What could be the cause?
A3: Low reactivity can be due to several factors. Sterically hindered or electron-deficient amines are less nucleophilic and will react more slowly. While increasing the temperature can enhance the reaction rate, this must be done cautiously to avoid side reactions. If the amine is particularly unreactive, a carefully controlled increase in temperature, or the use of a suitable catalyst, may be necessary. Ensure all reagents and solvents are anhydrous, as the presence of water will lead to the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.
Q4: What is the impact of the dichloro substitution pattern on the reactivity of this compound?
A4: The two chlorine atoms on the benzene ring are electron-withdrawing groups. This electronic effect makes the sulfur atom of the sulfonyl chloride group more electrophilic and, therefore, more susceptible to nucleophilic attack by an amine. This generally results in a faster reaction rate compared to unsubstituted benzenesulfonyl chloride. The position of the chlorine atoms can also introduce steric effects that may influence the reaction rate.
Q5: What are the best practices for setting up a sulfonylation reaction with this compound?
A5: Key best practices include:
-
Anhydrous Conditions: Use thoroughly dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
-
Controlled Temperature: Start the reaction at a low temperature (e.g., 0 °C) to manage the initial exotherm and minimize side reactions.
-
Slow Reagent Addition: Add the this compound solution dropwise to the stirred amine solution.
-
Use of a Base: Employ a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive this compound (hydrolyzed).2. Low nucleophilicity of the amine.3. Reaction temperature is too low.4. Presence of moisture in the reaction. | 1. Use fresh or properly stored this compound.2. Consider using a slight excess of the amine. For poorly reactive amines, a carefully controlled increase in temperature may be necessary.3. Gradually increase the reaction temperature, monitoring for side product formation.4. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. |
| Formation of Di-sulfonylated Byproduct | 1. Reaction temperature is too high.2. Rapid addition of this compound.3. Incorrect stoichiometry (excess sulfonyl chloride). | 1. Perform the reaction at a lower temperature (start at 0 °C).2. Add the sulfonyl chloride solution dropwise over an extended period (e.g., 30-60 minutes).3. Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine. |
| Presence of a Polar Byproduct (Sulfonic Acid) | 1. Water present in the reaction mixture. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction Stalls Before Completion | 1. The amine is protonated by the generated HCl, reducing its nucleophilicity.2. Insufficient amount of base. | 1. Ensure an adequate amount of a suitable base (e.g., 1.1-1.5 equivalents of pyridine or triethylamine) is used to neutralize the HCl byproduct.2. Add a slight excess of the base. |
Data Presentation
Table 1: Second-Order Rate Constants and Activation Parameters for the Isotopic Chloride Exchange Reaction in Substituted Arenesulfonyl Chlorides (R-C₆H₄-SO₂Cl + 36Cl⁻ → R-C₆H₄-SO₂36Cl + Cl⁻) in Acetonitrile. [1]
| Substituent (R) | k25 x 10⁵ (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 4-OCH₃ | 0.44 | 19.8 | -13.6 |
| 4-CH₃ | 0.67 | 19.8 | -12.9 |
| H | 1.33 | 19.4 | -13.0 |
| 4-Cl | 3.51 | 18.9 | -13.2 |
| 3-Cl | 11.6 | 17.8 | -14.6 |
| 4-NO₂ | 74.3 | 16.6 | -14.4 |
| 2,4,6-(CH₃)₃ | 6.10 | 18.0 | -15.2 |
Data adapted from a study on nucleophilic substitution at tetracoordinate sulfur.[1] This table demonstrates that electron-withdrawing groups (e.g., -Cl, -NO₂) increase the rate of nucleophilic substitution, while electron-donating groups (e.g., -OCH₃, -CH₃) decrease the rate.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with this compound
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Anhydrous pyridine or triethylamine (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 - 1.1 eq) and anhydrous pyridine or triethylamine (1.1 - 1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature is maintained at or below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature. Continue to stir for an additional 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2,3-dichlorobenzenesulfonamide.
Mandatory Visualization
Caption: A typical experimental workflow for the sulfonylation of an amine.
Caption: The relationship between reaction temperature, rate, and selectivity.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3- vs. 2,4-Dichlorobenzenesulfonyl Chloride for Pharmaceutical and Agrochemical Research
For Immediate Publication
[City, State] – [Date] – In the landscape of drug discovery and agrochemical development, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. Among the vast array of available reagents, substituted benzenesulfonyl chlorides serve as critical precursors for the introduction of sulfonamide and sulfonate ester functionalities, which are prevalent in a multitude of biologically active molecules. This guide provides a detailed comparison of the reactivity of two closely related isomers: 2,3-dichlorobenzenesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride, offering valuable insights for researchers and scientists in the field.
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic effects (inductive and resonance) and steric hindrance imparted by the substituents on the aromatic ring. While both 2,3- and 2,4-dichlorobenzenesulfonyl chloride feature two electron-withdrawing chlorine atoms, their positional differences lead to distinct reactivity profiles.
Theoretical Reactivity Analysis
The relative reactivity of these two isomers can be qualitatively and semi-quantitatively assessed by considering electronic and steric effects.
Electronic Effects: The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reaction rate. The overall electronic effect of multiple substituents can be approximated by the sum of their individual Hammett sigma (σ) constants. A more positive σ value corresponds to a greater electron-withdrawing effect, which increases the electrophilicity of the sulfonyl group and thus enhances the reaction rate with nucleophiles.
Steric Effects: The presence of a substituent at the ortho position (C2) to the sulfonyl chloride group can introduce significant steric hindrance, impeding the approach of a nucleophile to the electrophilic sulfur atom. This "ortho effect" can lead to a considerable decrease in the reaction rate, especially with bulky nucleophiles.
In the case of This compound , the chlorine atom at the C2 position exerts a significant steric hindrance. In contrast, 2,4-dichlorobenzenesulfonyl chloride lacks a substituent in the sterically sensitive ortho position, having chlorine atoms at the meta and para positions relative to the sulfonyl chloride group.
Based on these principles, 2,4-dichlorobenzenesulfonyl chloride is predicted to be more reactive than this compound towards most nucleophiles. The strong electron-withdrawing effects of the two chlorine atoms in the 2,4-isomer are unopposed by steric hindrance, leading to a highly electrophilic sulfur center that is readily accessible to attacking nucleophiles. Conversely, while the 2,3-isomer also benefits from the electron-withdrawing nature of two chlorine atoms, the steric bulk of the ortho-chloro substituent is expected to significantly retard the rate of nucleophilic attack.
Quantitative Reactivity Comparison (Estimated)
To provide a semi-quantitative comparison, we can utilize the Hammett equation, log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant, and σ is the sum of the substituent constants. For the alkaline hydrolysis of benzenesulfonyl chlorides, a ρ value of +1.564 has been reported.[1]
| Compound | Substituent Positions | Hammett σ Constants (Cl) | Σσ | Estimated Relative Rate (k/k₀) |
| This compound | ortho, meta | σₘ = +0.37 | +0.37 | - |
| 2,4-Dichlorobenzenesulfonyl chloride | meta, para | σₘ = +0.37, σₚ = +0.23 | +0.60 | 4.3 |
Note: A standard Hammett σ value for an ortho substituent is not used due to the complication of steric effects. The electronic effect of the ortho-chloro in the 2,3-isomer is expected to be electron-withdrawing, but the dominant effect on reactivity will be steric hindrance, which is not accounted for in this simple electronic analysis. The estimated relative rate for the 2,4-isomer is calculated as 10^(1.564 * 0.60).
This estimation reinforces the qualitative prediction that 2,4-dichlorobenzenesulfonyl chloride is significantly more reactive due to its more favorable electronic and steric profile.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the synthesis of these key intermediates. The following sections provide established methods for the preparation of both 2,3- and 2,4-dichlorobenzenesulfonyl chloride.
Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride
A common and efficient method for the synthesis of 2,4-dichlorobenzenesulfonyl chloride is the chlorosulfonation of 1,3-dichlorobenzene.
Materials:
-
1,3-Dichlorobenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, cool chlorosulfonic acid (excess) in an ice-water bath.
-
Slowly add 1,3-dichlorobenzene dropwise to the cooled and stirred chlorosulfonic acid. Maintain the reaction temperature between 20-25 °C. Hydrogen chloride gas will be evolved and should be appropriately trapped.
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the product.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude 2,4-dichlorobenzenesulfonyl chloride can be further purified by recrystallization or vacuum distillation.
Synthesis of this compound
This compound can be effectively synthesized from 2,3-dichloroaniline via a Sandmeyer-type reaction.
Materials:
-
2,3-Dichloroaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sulfur dioxide
-
Copper(I) chloride
-
Acetic acid
-
Toluene
-
Ice
Procedure:
-
Prepare a solution of 2,3-dichloroaniline in a mixture of acetic acid and concentrated hydrochloric acid. Cool the resulting suspension to below -5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5 °C, to form the diazonium salt solution. Stir for one hour.
-
In a separate vessel, prepare a suspension of copper(I) chloride in a mixture of liquid sulfur dioxide, concentrated hydrochloric acid, acetic acid, and toluene at 0 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide suspension.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.
-
Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation or recrystallization.
Visualizing Reaction Pathways and Workflows
To further clarify the synthetic processes and the logical relationship in reactivity, the following diagrams are provided.
Caption: Experimental workflows for the synthesis of the two isomers.
Caption: Logical relationship of reactivity based on steric effects.
Conclusion
References
A Comparative Guide to Amine Protection: 2,3-Dichlorobenzenesulfonyl Chloride vs. Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and fidelity. For the protection of amines, arylsulfonyl chlorides are a widely utilized class of reagents, forming stable sulfonamides that are resilient to a variety of reaction conditions. Among these, p-toluenesulfonyl chloride (tosyl chloride, TsCl) is a venerable and ubiquitously employed protecting group. However, its exceptional stability can be a double-edged sword, often necessitating harsh deprotection conditions that are incompatible with sensitive functional groups.
This guide presents a comparative analysis of 2,3-dichlorobenzenesulfonyl chloride and the conventional tosyl chloride for the protection of amines. While direct comparative studies are not abundant in the literature, this document draws upon established principles of sulfonamide chemistry and available experimental data to provide a comprehensive overview for the discerning researcher.
Introduction to the Contenders
Tosyl Chloride (TsCl) is a widely recognized reagent for the protection of amines, forming a p-toluenesulfonamide (tosylamide, Ts-amine).[1][2][3] The tosyl group is lauded for its high stability under a wide range of acidic, basic, and oxidative/reductive conditions, making it a robust shield for the amine functionality.[4] However, this stability often necessitates forcing conditions for its removal, such as treatment with strong acids like HBr or concentrated H₂SO₄, or potent reducing agents like sodium in liquid ammonia or samarium(II) iodide.[4][5][6][7]
This compound is a less conventional, yet potentially advantageous, alternative. The presence of two electron-withdrawing chlorine atoms on the aromatic ring is anticipated to modulate the electronic properties of the corresponding sulfonamide. This can influence the ease of both its formation and cleavage, offering a different profile of reactivity and stability compared to the electron-donating methyl group of tosyl chloride.
Comparative Analysis
The primary distinction between these two reagents lies in the electronic nature of the substituents on the phenyl ring. The methyl group in tosyl chloride is weakly electron-donating, whereas the two chlorine atoms in this compound are strongly electron-withdrawing. These electronic differences have a cascading effect on the properties of the reagents and their resultant sulfonamides.
Reactivity and Protection
The sulfur atom in a sulfonyl chloride is electrophilic and is attacked by the nucleophilic amine. The electron-withdrawing chlorine atoms in this compound are expected to increase the electrophilicity of the sulfur atom compared to tosyl chloride. This suggests that the protection of amines with this compound may proceed more rapidly under similar conditions.
Stability of the Protected Amine
Tosylamides are renowned for their exceptional stability.[3] The stability of 2,3-dichlorobenzenesulfonamides is less documented but is expected to be comparable under many conditions. The electron-withdrawing nature of the dichloro-substituted ring may, however, render the sulfonamide more susceptible to nucleophilic attack at the sulfur atom under certain basic conditions.
Deprotection
The key potential advantage of the 2,3-dichlorobenzenesulfonyl group lies in the possibility of milder deprotection conditions. The electron-withdrawing chlorine atoms increase the acidity of the N-H proton of the sulfonamide, which can facilitate certain deprotection pathways. Furthermore, the electron-deficient nature of the aromatic ring may render the S-N bond more labile under specific reductive or nucleophilic cleavage conditions compared to the robust tosyl group. While tosylamides often require harsh deprotection methods, it is plausible that 2,3-dichlorobenzenesulfonamides could be cleaved under more nuanced conditions, although specific protocols are not widely reported and would require experimental validation.[4][5][8]
Data Presentation
The following table summarizes the qualitative and anticipated differences between this compound and tosyl chloride for amine protection.
| Feature | This compound | Tosyl Chloride |
| Reagent Abbreviation | - | TsCl |
| Protected Amine | 2,3-Dichlorobenzenesulfonamide | p-Toluenesulfonamide (Tosylamide) |
| Electronic Nature | Strongly Electron-Withdrawing | Weakly Electron-Donating |
| Anticipated Reactivity | Higher | Standard |
| Stability of Sulfonamide | High (potentially less stable to strong base) | Very High |
| Typical Protection Conditions | Amine, Base (e.g., Pyridine, Et₃N), CH₂Cl₂, 0 °C to rt | Amine, Base (e.g., Pyridine, Et₃N), CH₂Cl₂, 0 °C to rt |
| Typical Deprotection Conditions | Likely requires reductive or strong acid cleavage; potentially milder than for tosylamides. | Strong Acid (e.g., HBr, conc. H₂SO₄), or Strong Reducing Agents (e.g., Na/NH₃, SmI₂)[5][7] |
Experimental Protocols
Detailed experimental protocols for the protection of a generic primary amine are provided below. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Amine with Tosyl Chloride
Materials:
-
Primary Amine (1.0 eq)
-
Tosyl Chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in dichloromethane.
-
Add pyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Protection of a Primary Amine with this compound
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the primary amine (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
The following diagrams illustrate the key chemical transformations and logical workflows discussed in this guide.
Caption: General reaction for the formation of a sulfonamide from an amine and a sulfonyl chloride.
Caption: Deprotection pathways for sulfonamides, highlighting the harsh conditions often required for tosylamides.
Caption: A comparative workflow for amine protection and deprotection using TsCl and 2,3-DCBSCl.
Conclusion
Tosyl chloride remains a reliable and well-understood choice for robust amine protection, particularly when the synthetic route does not involve substrates sensitive to the harsh conditions required for its removal.[9] The resulting tosylamides are exceptionally stable, providing a high degree of security for the protected amine.
This compound presents an intriguing alternative that warrants further experimental exploration. The electron-withdrawing nature of the chlorine substituents suggests the potential for faster protection reactions and, more importantly, the possibility of milder deprotection protocols. For synthetic chemists working with delicate substrates, the development of protecting groups that can be cleaved under more benign conditions is a significant advantage. While a lack of extensive literature necessitates a degree of empirical investigation, the underlying chemical principles suggest that this compound could be a valuable tool in the synthetic chemist's arsenal, offering a different reactivity and stability profile to the classical tosyl group. Researchers are encouraged to consider this reagent as a potential solution in complex synthetic challenges where the robustness of a sulfonamide is desired, but the harshness of traditional deprotection methods is a limiting factor.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. scilit.com [scilit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Characterization of 2,3-Dichlorobenzenesulfonyl Chloride Derivatives: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is fundamental to ensuring the integrity of their work. 2,3-Dichlorobenzenesulfonyl chloride and its derivatives are important building blocks in medicinal chemistry and materials science. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural elucidation and routine characterization of this class of compounds.
At a Glance: Method Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D molecular structure, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, stereochemistry | Functional groups | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid | Solid, Liquid, or Gas | Solid, Liquid, or Gas (requires ionization) |
| Destructive? | No | No | No | Yes |
| Throughput | Low | High | High | High |
| Cost | High | Moderate | Low | Moderate |
| Primary Use Case | Absolute structure determination | Structural elucidation and confirmation in solution | Functional group identification | Molecular weight determination and identification |
X-ray Crystallography: The Gold Standard for Structural Elucidation
Comparative Crystallographic Data of Dichlorobenzenesulfonamide Derivatives
The following table summarizes key crystallographic parameters for several dichlorobenzenesulfonamide derivatives, illustrating the detailed structural information that can be obtained.
| Parameter | N-(2,4-Dichlorophenyl) benzenesulfonamide[2] | 2,4-Dichloro-N-(4-chlorophenyl) benzenesulfonamide[3] | N-(3,5-Dichlorophenyl) benzenesulfonamide[4] |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | C₁₂H₈Cl₃NO₂S | C₁₂H₉Cl₂NO₂S |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| Unit Cell Dimensions | a = 8.2428(6) Åb = 19.473(1) Åc = 16.873(1) Åβ = 103.317(7)° | a = 6.3925(9) Åb = 10.524(2) Åc = 11.684(2) Åα = 69.51(1)°β = 77.96(1)°γ = 77.30(1)° | a = 8.299(2) Åb = 7.215(1) Åc = 21.954(3) Åβ = 99.49(1)° |
| Dihedral Angle between Rings | 70.8(1)° and 74.8(1)° | 65.0(1)° | 57.0(1)° |
Experimental Protocol: Single-Crystal X-ray Diffraction
A general workflow for the characterization of a this compound derivative by single-crystal X-ray diffraction is outlined below.
References
- 1. N-(3,5-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,4-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Purity Assessment of Synthesized 2,3-Dichlorobenzenesulfonamides
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 2,3-dichlorobenzenesulfonamide. The following sections detail a primary HPLC method and potential alternatives, supported by experimental protocols and data presented for easy comparison.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for the accurate determination of purity and the separation of the target compound from potential impurities, including positional isomers. Below is a comparison of a primary reversed-phase HPLC (RP-HPLC) method and two alternative approaches.
Data Presentation: Comparison of HPLC Methods
| Parameter | Primary Method: C18-Based RP-HPLC | Alternative Method 1: PFP Column | Alternative Method 2: Isocratic Elution |
| Stationary Phase | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | C18 (Octadecylsilane) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 0.1% Acetic acid in WaterB: Acetonitrile | 60:40 (v/v) Acetonitrile:Water |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 254 nm | 254 nm |
| Column Temp. | 25 °C | 30 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Key Advantages | Robust, widely available, good hydrophobic selectivity.[1] | Enhanced selectivity for positional isomers and halogenated compounds. | Simpler method, requires less sophisticated instrumentation.[2] |
| Potential Limitations | May have limited selectivity for closely related isomers. | May require more method development for optimal separation. | Less effective for complex samples with a wide range of polarities. |
Experimental Protocols
Detailed methodologies for the primary and alternative HPLC methods are provided below. These protocols are designed to be a starting point for method development and validation.
Primary Experimental Protocol: C18-Based RP-HPLC with Gradient Elution
This method is a robust starting point for the purity analysis of 2,3-dichlorobenzenesulfonamide.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 2,3-dichlorobenzenesulfonamide reference standard in methanol to prepare a 1.0 mg/mL stock solution. Further dilute with the initial mobile phase composition (70:30 A:B) to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized 2,3-dichlorobenzenesulfonamide sample in the same manner as the standard solution at a concentration of 1.0 mg/mL to ensure detection of minor impurities.[1]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the peak for 2,3-dichlorobenzenesulfonamide based on the retention time of the reference standard.
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity of the synthesized compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizations
To aid in the understanding of the experimental workflow and the logic of method comparison, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical comparison of HPLC methods.
References
A Comparative Spectroscopic Guide to 2,3-, 2,5-, and 3,5-Dichlorobenzenesulfonyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Differentiation
In the landscape of pharmaceutical and chemical research, the precise identification of constitutional isomers is paramount. Subtle differences in the arrangement of atoms can lead to vastly different chemical reactivity, biological activity, and toxicological profiles. This guide provides an in-depth spectroscopic comparison of three critical isomers: 2,3-dichlorobenzenesulfonyl chloride, 2,5-dichlorobenzenesulfonyl chloride, and 3,5-dichlorobenzenesulfonyl chloride. Understanding their distinct spectral fingerprints is crucial for ensuring the correct starting material is utilized in synthesis and for the unambiguous characterization of reaction products.
This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple data repository. It delves into the "why" behind the observed spectral differences, grounding the interpretation in the fundamental principles of spectroscopic techniques. We will explore how the substitution patterns on the benzene ring influence the electronic and vibrational environments of the nuclei and bonds, giving rise to unique and identifiable signals in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
The Critical Need for Isomer Differentiation
Dichlorobenzenesulfonyl chlorides are versatile building blocks in organic synthesis, frequently employed in the preparation of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. The isomeric purity of the starting sulfonyl chloride directly dictates the structure and, consequently, the efficacy and safety of the final drug candidate. The use of an incorrect isomer can lead to the synthesis of an inactive or, worse, a toxic compound. Therefore, robust analytical methods for distinguishing between these isomers are not merely a matter of academic interest but a critical component of quality control and regulatory compliance in drug development.
This guide provides the experimental data and interpretive logic necessary to confidently differentiate between the 2,3-, 2,5-, and 3,5-dichloro isomers, ensuring the integrity of your research and development efforts.
Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the comprehensive and unambiguous identification of these isomers. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and their coupling patterns are highly sensitive to the substitution pattern on the aromatic ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy probes the vibrational modes of the functional groups within the molecule. The characteristic stretching and bending frequencies of the S=O, C-Cl, and aromatic C-H bonds will differ subtly but measurably between the isomers.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule and its fragments. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can provide clues to their substitution patterns.
¹H NMR Spectroscopy: Unraveling the Aromatic Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the three aromatic protons are uniquely dictated by the positions of the two chlorine atoms and the sulfonyl chloride group.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dichlorobenzenesulfonyl chloride isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[1]
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is between 40-50 mm for optimal shimming.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field and high resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Figure 1: Workflow for ¹H NMR analysis.
Comparative ¹H NMR Data
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns |
| This compound | Three distinct signals in the aromatic region, likely a doublet of doublets, a triplet, and another doublet of doublets, reflecting the adjacent proton couplings. |
| 2,5-Dichlorobenzenesulfonyl chloride | δ 8.13 (d), 7.63 (dd), 7.59 (d)[3][4] |
| 3,5-Dichlorobenzenesulfonyl chloride | Two signals are expected due to the plane of symmetry: a triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6. |
Interpretation and Causality
The observed differences in the ¹H NMR spectra are a direct consequence of the electronic effects of the substituents. Both the chlorine atoms and the sulfonyl chloride group are electron-withdrawing, which deshields the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (δ ~7.3 ppm).[5]
-
This compound: The lack of symmetry results in three chemically non-equivalent aromatic protons. The proton at C6 will be a doublet of doublets due to coupling with the protons at C5 and C4. The proton at C4 will also be a doublet of doublets, coupling with the protons at C5 and C6. The proton at C5 will appear as a triplet, coupling with the adjacent protons at C4 and C6.
-
2,5-Dichlorobenzenesulfonyl chloride: The ¹H NMR spectrum clearly shows three distinct signals, consistent with the lack of symmetry in the molecule. The downfield shift of the signal at 8.13 ppm can be attributed to the proton positioned between the electron-withdrawing sulfonyl chloride and a chlorine atom.
-
3,5-Dichlorobenzenesulfonyl chloride: This isomer possesses a C₂ axis of symmetry. Consequently, the protons at C2 and C6 are chemically equivalent, as are the chlorine atoms at C3 and C5. This symmetry results in a simplified spectrum with only two signals: a triplet for the proton at C4 (coupled to two equivalent protons) and a doublet for the two equivalent protons at C2 and C6 (each coupled to the proton at C4). This simple two-signal pattern is a definitive marker for the 3,5-isomer.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, and the number of signals reveals the symmetry of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observed nucleus.
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Comparative ¹³C NMR Data
| Isomer | Predicted Number of ¹³C Signals | Predicted Chemical Shift Ranges (ppm) |
| This compound | 6 | Aromatic region (120-150 ppm) |
| 2,5-Dichlorobenzenesulfonyl chloride | 6 | Aromatic region (120-150 ppm) |
| 3,5-Dichlorobenzenesulfonyl chloride | 4 | Aromatic region (120-150 ppm) |
Interpretation and Causality
The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecular symmetry.
-
2,3- and 2,5-Dichlorobenzenesulfonyl chloride: Both of these isomers are asymmetrical, and therefore, all six carbon atoms in the benzene ring are chemically non-equivalent. This results in six distinct signals in their ¹³C NMR spectra.
-
3,5-Dichlorobenzenesulfonyl chloride: The C₂ symmetry of this molecule renders certain carbon atoms chemically equivalent. The carbons at positions 3 and 5 are equivalent, as are the carbons at positions 2 and 6. The carbons at position 1 (bearing the SO₂Cl group) and position 4 are unique. This results in a total of four signals in the ¹³C NMR spectrum, providing a clear distinction from the other two isomers.
FT-IR Spectroscopy: Identifying Functional Group Vibrations
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational bands for these isomers are the S=O asymmetric and symmetric stretches, the C-Cl stretch, and the aromatic C-H and C=C stretching and bending modes.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Figure 2: Workflow for FT-IR analysis (KBr pellet method).
Comparative FT-IR Data
| Isomer | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Expected strong S=O stretches (~1380-1340 and 1190-1160 cm⁻¹), C-Cl stretch (~780-720 cm⁻¹), and aromatic C-H out-of-plane bending patterns characteristic of 1,2,3-trisubstitution. |
| 2,5-Dichlorobenzenesulfonyl chloride | Expected strong S=O stretches (~1380-1340 and 1190-1160 cm⁻¹), C-Cl stretch (~780-720 cm⁻¹), and aromatic C-H out-of-plane bending patterns characteristic of 1,2,4-trisubstitution. |
| 3,5-Dichlorobenzenesulfonyl chloride | Strong S=O stretches (~1380-1340 and 1190-1160 cm⁻¹), C-Cl stretch (~780-720 cm⁻¹), and aromatic C-H out-of-plane bending patterns characteristic of 1,3,5-trisubstitution. The FT-IR spectrum for this isomer is available on PubChem.[1] |
Interpretation and Causality
While the positions of the strong S=O stretching bands are similar for all three isomers, the "fingerprint" region (below 1500 cm⁻¹) is particularly informative for distinguishing them. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which give rise to characteristic absorption bands.
-
S=O Stretching: All three isomers will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group, typically in the regions of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.[6]
-
Aromatic C-H Bending: The pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a unique pattern in this region that can be used for identification.
Mass Spectrometry: Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern. While all three isomers have the same molecular formula (C₆H₃Cl₃O₂S) and therefore the same nominal molecular weight (244 g/mol ), their fragmentation patterns may differ.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺).
-
Fragmentation: The high-energy molecular ion is unstable and fragments into smaller, charged species.
-
Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is detected.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | Expected at 244 (with isotopic peaks for Cl) | Expected fragments corresponding to the loss of Cl, SO₂, and the dichlorophenyl cation. |
| 2,5-Dichlorobenzenesulfonyl chloride | 244 (with isotopic peaks at 246, 248)[3] | 209 ([M-Cl]⁺), 145 ([M-SO₂Cl]⁺)[3] |
| 3,5-Dichlorobenzenesulfonyl chloride | 244 (with isotopic peaks) | 209 ([M-Cl]⁺), 145 ([M-SO₂Cl]⁺), 109, 74. The mass spectrum is available from NIST and PubChem.[1][7] |
Interpretation and Causality
The key features to observe in the mass spectra of these compounds are the molecular ion peak and the isotopic pattern due to the presence of chlorine atoms.
-
Molecular Ion and Isotopic Pattern: The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). For a molecule with three chlorine atoms, the isotopic pattern of the molecular ion (and any chlorine-containing fragments) will be characteristic.
-
Fragmentation: Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of a chlorine radical from the sulfonyl chloride group ([M-Cl]⁺), the loss of the entire sulfonyl chloride group ([M-SO₂Cl]⁺) to give the dichlorophenyl cation, and the loss of sulfur dioxide ([M-SO₂]⁺). While the major fragments are often the same for all isomers, the relative abundances of these fragments may vary, providing another potential point of differentiation.
Conclusion
The unambiguous identification of 2,3-, 2,5-, and 3,5-dichlorobenzenesulfonyl chloride is readily achievable through a systematic and comparative spectroscopic analysis. ¹H and ¹³C NMR are particularly powerful in this regard, with the number of signals and their splitting patterns providing definitive structural information based on molecular symmetry. FT-IR spectroscopy offers a rapid method for confirming the presence of the key functional groups and can provide clues to the substitution pattern through analysis of the fingerprint region. Mass spectrometry confirms the molecular weight and can offer supporting structural information through fragmentation analysis.
By employing this multi-technique approach and understanding the underlying principles that govern the spectral features, researchers can confidently identify these critical isomers, ensuring the quality and integrity of their chemical syntheses and downstream applications.
References
- 1. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. 3,5-Dichlorobenzenesulfonyl chloride(705-21-5) 1H NMR spectrum [chemicalbook.com]
- 7. 3,5-Dichlorobenzenesulfonyl chloride [webbook.nist.gov]
Biological activity of sulfonamides derived from 2,3-Dichlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of sulfonamide derivatives, with a focus on anticancer and antimicrobial properties. While direct experimental data on sulfonamides derived specifically from 2,3-Dichlorobenzenesulfonyl chloride is limited in the available scientific literature, this document draws comparisons from closely related dichlorinated benzenesulfonamide analogs to provide valuable insights for researchers in the field.
Comparison of Anticancer Activity
The anticancer potential of dichlorinated benzenesulfonamide derivatives has been evaluated against various human cancer cell lines. The following table summarizes the cytotoxic activity, typically represented by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), of representative compounds.
| Compound Class | Derivative/Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | Derivative 5 | AGS (Gastric adenocarcinoma) | < 1.0 µg/mL | [1] |
| Derivative 5 | HL-60 (Acute promyelocytic leukemia) | < 1.57 µg/mL | [1] | |
| Derivative 5 | HeLa (Cervical cancer) | 5.67 ± 0.35 µg/mL | [1] | |
| Derivative 7 | AGS (Gastric adenocarcinoma) | < 1.0 µg/mL | [1] | |
| Derivative 7 | HL-60 (Acute promyelocytic leukemia) | 1.57 µg/mL | [1] | |
| Derivative 7 | HeLa (Cervical cancer) | 6.34 ± 0.04 µg/mL | [1] | |
| Benzenesulfonamide-bearing Imidazoles | Compound 23 | MDA-MB-231 (Triple-negative breast cancer) | 20.5 ± 3.6 | [2] |
| Compound 23 | IGR39 (Malignant melanoma) | 27.8 ± 2.8 | [2] |
*Note: Values were reported in µg/mL and have been presented here as reported in the source.
Comparison of Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Derivative/Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Novel Sulfonamides | Compound I | Staphylococcus aureus | 32 | [3] |
| Compound II | Staphylococcus aureus | 64 | [3] | |
| Compound III | Staphylococcus aureus | 128 | [3] | |
| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | Derivatives 4-8 | Various bacterial strains | >500 | [1] |
| Novel Benzenesulphonamide Derivatives | Compound 4d | Escherichia coli | 6.72 mg/mL | [4] |
| Compound 4h | Staphylococcus aureus | 6.63 mg/mL | [4] | |
| Compound 4a | Pseudomonas aeruginosa | 6.67 mg/mL | [4] | |
| Compound 4a | Salmonella typhi | 6.45 mg/mL | [4] | |
| Compound 4f | Bacillus subtilis | 6.63 mg/mL* | [4] |
*Note: Values were reported in mg/mL and have been presented here as reported in the source.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of sulfonamides and the evaluation of their biological activities.
General Synthesis of N-Arylbenzenesulfonamides
This protocol describes a typical nucleophilic substitution reaction for the synthesis of N-arylbenzenesulfonamides.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., this compound)
-
Appropriate aniline derivative
-
Base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
Procedure:
-
Dissolve the aniline derivative in the anhydrous solvent.
-
Add the base to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the benzenesulfonyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0°C for a period, then warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized sulfonamide derivatives and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[1]
Antimicrobial Activity Assessment (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
Procedure:
-
Prepare a serial two-fold dilution of the sulfonamide derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).
-
Incubate the plates under appropriate conditions for the test microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Visualizations
Signaling Pathway: General Mechanism of Sulfonamide Antimicrobial Activity
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for DNA and RNA synthesis. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.
References
- 1. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using 2,3-Dichlorobenzenesulfonyl chloride over other sulfonylating agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the sulfonylation of amines and alcohols is a cornerstone transformation, pivotal in the synthesis of a vast array of biologically active molecules and functional materials. The choice of the sulfonylating agent is critical, influencing reaction kinetics, yields, and the properties of the resulting sulfonamide or sulfonate ester. This guide provides an objective comparison of 2,3-dichlorobenzenesulfonyl chloride with other commonly employed sulfonylating agents, supported by available data and detailed experimental protocols.
Introduction to Sulfonylating Agents
Sulfonyl chlorides (R-SO₂Cl) are the most widely used reagents for the introduction of a sulfonyl group. The reactivity of the sulfonyl chloride is significantly influenced by the nature of the "R" group. Electron-withdrawing substituents on the aryl ring increase the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease this reactivity.
This guide focuses on a comparative analysis of:
-
This compound: An aromatic sulfonyl chloride featuring two electron-withdrawing chlorine atoms in the ortho and meta positions.
-
p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): A widely used aromatic sulfonyl chloride with an electron-donating methyl group in the para position.
-
Methanesulfonyl Chloride (Mesyl Chloride, MsCl): An aliphatic sulfonyl chloride known for its high reactivity.
Comparative Performance Analysis
The presence of two chlorine atoms on the benzene ring of this compound renders the sulfur atom highly electrophilic. This heightened reactivity can be advantageous in sulfonylation reactions, potentially leading to faster reaction times and higher yields, especially when working with less nucleophilic substrates.
While direct, side-by-side comparative studies detailing the performance of this compound against other agents under identical conditions are not extensively documented in publicly available literature, we can infer its potential advantages based on established principles of organic chemistry and data from related compounds. The electron-withdrawing nature of the chlorine atoms suggests that this compound would be more reactive than tosyl chloride.[1] Its reactivity profile is expected to be comparable to other dichlorinated isomers, such as 2,4-dichlorobenzenesulfonyl chloride.
The following table summarizes the expected relative performance based on the electronic effects of the substituents.
| Sulfonylating Agent | "R" Group | Electronic Effect of "R" | Expected Reactivity | Key Characteristics |
| This compound | 2,3-Dichlorophenyl | Electron-withdrawing | High | Potentially faster reactions and ability to sulfonylate less reactive substrates. |
| p-Toluenesulfonyl Chloride (TsCl) | p-Tolyl | Electron-donating | Moderate | Well-established reagent, crystalline tosylates are often easy to handle and purify.[2] |
| Methanesulfonyl Chloride (MsCl) | Methyl | (Aliphatic) | Very High | Highly reactive, sometimes leading to different reaction mechanisms (e.g., formation of sulfene intermediates).[3][4][5] |
Experimental Protocols
The following are generalized experimental protocols for the sulfonylation of amines and alcohols. These can be adapted for use with this compound and other sulfonylating agents. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) is often necessary for specific substrates.
General Protocol for the Sulfonylation of an Amine (Formation of a Sulfonamide)
This protocol is adapted from procedures for the synthesis of sulfonamides using substituted benzenesulfonyl chlorides.[6]
Materials:
-
Amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., pyridine) to the stirred solution.
-
Add this compound portion-wise or as a solution in a minimal amount of anhydrous DCM over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Sulfonylation of an Alcohol (Formation of a Sulfonate Ester)
This protocol is a standard procedure for the formation of sulfonate esters.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Pyridine (as solvent or co-solvent with DCM)
-
Anhydrous Dichloromethane (DCM) (optional)
-
Ice-water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-12 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Workflows and Pathways
To aid in the understanding of the experimental processes and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Caption: General workflow for sulfonylation reactions.
Caption: Generalized nucleophilic substitution pathway.
Conclusion
This compound is a highly reactive sulfonylating agent due to the presence of two electron-withdrawing chlorine atoms on the aromatic ring. This enhanced reactivity can be advantageous for the sulfonylation of a wide range of nucleophiles, including sterically hindered or electronically deactivated amines and alcohols. While comprehensive, direct comparative data is limited, its reactivity is expected to surpass that of tosyl chloride and be in the range of other dichlorinated benzenesulfonyl chlorides. The provided experimental protocols offer a starting point for the utilization of this reagent in synthetic applications. Further investigation and direct comparative studies would be invaluable to fully elucidate the specific advantages and optimal applications of this compound in modern organic synthesis.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Catalysts for Sulfonylation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of sulfonamides and sulfones is a critical task. The choice of catalyst can significantly impact yield, selectivity, and reaction conditions. This guide provides a head-to-head comparison of different catalytic systems for sulfonylation reactions, supported by experimental data, to aid in catalyst selection and methods development.
Sulfonylation, the introduction of a sulfonyl group into an organic compound, is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry and materials science. The development of novel catalytic methods has revolutionized this field, offering milder and more efficient alternatives to traditional methods. This guide will compare the performance of three major classes of catalysts: transition metal catalysts, organocatalysts, and photocatalysts.
Performance Comparison of Catalysts
The following tables summarize the performance of representative catalysts from each class in key sulfonylation reactions.
Table 1: Catalytic C-H Sulfonylation of Arenes
| Catalyst System | Substrate | Sulfonylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Transition Metal: Cu(OAc)₂ / 2-hydroxynicotinaldehyde (TDG) | Benzylamine derivatives | Sodium arenesulfinates | 1,4-Dioxane | 100 | 24 | up to 88% | [1][2][3] |
| Transition Metal: Pd(OAc)₂ | 2-Phenylpyridine | Arylsulfonyl chlorides | Toluene | 100 | 12 | up to 95% | [4] |
| Organocatalyst: Iodine | Aniline | Arylsulfonyl hydrazides | MeCN | 80 | 12 | up to 92% | |
| Photocatalyst: Ru(bpy)₃Cl₂ | Acetanilide | Arylsulfonyl chlorides | MeCN | RT | 24 | up to 85% |
Table 2: Catalytic Sulfonylation of Alkenes
| Catalyst System | Substrate | Sulfonylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Transition Metal: CuI | Styrene | Thiosulfonates | DMSO | 80 | 12 | up to 85% | [5] |
| Transition Metal: Pd(dba)₂ / dppf | Norbornene | Sulfinic acids | THF | 60 | 12 | up to 90% | [6] |
| Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Unactivated Alkenes | Sodium sulfinates | MeCN/H₂O | RT | 12 | up to 95% | [7] |
| Photocatalyst: nano Cu₂O/TiO₂ | Alkenes | Sulfonyl chlorides | MeCN | RT | 2 | up to 95% | [8] |
Table 3: Catalytic Sulfonylation of Amines
| Catalyst System | Substrate | Sulfonylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Transition Metal: CuI | Aliphatic/Aromatic Amines | Thiosulfonates | DMSO | 100 | 12 | up to 90% | [5] |
| Organocatalyst: Amine Sulfonamide | Aldehydes/Ketones (for α-aminoxylation) | N/A | CH₂Cl₂ | RT | 2-24 | up to 99% | [9] |
| One-Pot Synthesis: Cu(MeCN)₄BF₄ | Unactivated Acids and Amines | SO₂ in MeCN, DCDMH | MeCN | RT | 12 | up to 85% | [10] |
Experimental Protocols
General Procedure for Copper-Catalyzed C-H Sulfonylation of Benzylamines[1][2][3]
To a screw-capped vial equipped with a magnetic stir bar is added the benzylamine substrate (0.2 mmol, 1.0 equiv), sodium arenesulfinate (0.4 mmol, 2.0 equiv), Cu(OAc)₂ (0.02 mmol, 10 mol%), 2-hydroxynicotinaldehyde (0.04 mmol, 20 mol%), and MnO₂ (0.4 mmol, 2.0 equiv). The vial is evacuated and backfilled with an inert atmosphere (e.g., N₂ or Ar). 1,4-Dioxane (1.0 mL) is added, and the vial is sealed. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired sulfonylated product.
General Procedure for Palladium-Catalyzed Hydrosulfonylation of Allenes[6]
In an oven-dried Schlenk tube, Pd₂(dba)₃ (0.005 mmol, 2.5 mol%) and the ligand (e.g., dppf, 0.01 mmol, 5 mol%) are dissolved in THF (1.0 mL) under an inert atmosphere. The allene substrate (0.2 mmol, 1.0 equiv) and the sulfinic acid (0.24 mmol, 1.2 equiv) are then added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
General Procedure for Visible-Light Photocatalytic Hydrosulfonylation of Unactivated Alkenes[7]
In a glass vial, the alkene substrate (0.2 mmol, 1.0 equiv), sodium sulfinate (0.3 mmol, 1.5 equiv), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.002 mmol, 1 mol%), and acetic acid (0.4 mmol, 2.0 equiv) are dissolved in a mixture of MeCN and H₂O (e.g., 1:1, 2.0 mL). The vial is sealed and the mixture is degassed. The reaction mixture is then stirred and irradiated with a blue LED lamp at room temperature for 12 hours. After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to give the desired sulfone.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: A generalized experimental workflow for catalytic sulfonylation reactions.
Caption: A simplified representation of a transition metal-catalyzed sulfonylation cycle.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09036D [pubs.rsc.org]
- 7. Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. An amine sulfonamide organocatalyst for promoting direct, highly enantioselective α-aminoxylation reactions of aldehydes and ketones | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Confirmation of N-substituted-2,3-dichlorobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Synthesis of N-substituted-2,3-dichlorobenzenesulfonamides
The primary method for synthesizing N-substituted sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction, a variation of the Hinsberg test, is a reliable method for forming the sulfonamide bond.
Reaction Scheme:
The synthesis proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of 2,3-dichlorobenzenesulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl produced.
Benchmarking the Stability of 2,3-Dichlorobenzenesulfonamides Under Acidic and Basic Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug substance is a critical attribute that influences its safety, efficacy, and shelf-life. Sulfonamides, a class of compounds with a broad range of pharmaceutical applications, are known to be susceptible to hydrolysis, particularly under acidic conditions. The presence of electron-withdrawing groups, such as chlorine atoms on the benzene ring, is expected to influence the stability of the sulfonamide bond. Generally, sulfonamides with strong electron-withdrawing groups are more susceptible to nucleophilic attack and subsequent degradation.[1]
Comparative Stability Data of Selected Sulfonamides
The following table summarizes the available data on the hydrolytic stability of various sulfonamides under different pH conditions. It is important to note that a direct comparison of half-lives can be misleading unless the experiments were conducted under identical conditions (e.g., temperature, buffer composition, initial concentration).
| Compound | Condition | Temperature (°C) | Half-life (t½) | % Degradation | Reference |
| 2,3-Dichlorobenzenesulfonamide | Acidic & Basic | - | Data not available | Data not available | |
| Sulfadiazine | pH 4.7 | Not Specified | > 1 year | Concentration decreased from 9.8 mg/L to 8.1 mg/L over 336 hours | [1] |
| Sulfadiazine | pH 7.6 | Not Specified | Stable | No significant change in concentration observed | [1] |
| Sulfamethoxazole | Acidic | Not Specified | Susceptible to hydrolysis | Not Specified | [1] |
| Zonisamide | 0.1N HCl | Not Specified | Unstable | 15.44% |
Experimental Protocols
To rigorously assess the stability of 2,3-dichlorobenzenesulfonamide, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.
Forced Degradation Study Protocol
1. Materials and Reagents:
-
2,3-Dichlorobenzenesulfonamide (Reference Standard and Sample)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Purified Water (e.g., Milli-Q)
-
Phosphate Buffer (for pH control)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
Analytical Balance
-
pH Meter
-
Water Bath or Oven
-
Volumetric flasks, pipettes, and other standard laboratory glassware
3. Preparation of Stock and Sample Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of 2,3-dichlorobenzenesulfonamide in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solutions for Stress Studies:
-
Acidic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate flasks.
-
Basic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate flasks.
-
Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of purified water.
-
4. Stress Conditions:
-
Incubate the prepared sample solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.
5. HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for sulfonamide analysis.
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the parent compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where 2,3-dichlorobenzenesulfonamide and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 20 µL.
-
Data Analysis: Quantify the amount of undegraded 2,3-dichlorobenzenesulfonamide at each time point. Calculate the percentage of degradation and, if possible, determine the degradation rate constant and half-life.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of 2,3-dichlorobenzenesulfonamide.
Caption: Key factors influencing the stability of benzenesulfonamides.
References
Safety Operating Guide
Proper Disposal of 2,3-Dichlorobenzenesulfonyl Chloride: A Comprehensive Guide
For immediate reference, treat 2,3-Dichlorobenzenesulfonyl chloride as a corrosive and water-reactive substance. Proper disposal requires careful handling and adherence to institutional and local regulations. Never dispose of it directly down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
This compound is a combustible liquid that is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] It causes severe skin burns and eye damage.[2] Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Quantitative Data
The following table summarizes key quantitative data for this compound and its isomers. This information is critical for safe handling and storage.
| Property | This compound | Notes |
| Melting Point | -25 to -22 °C (-13 to -8 °F)[1] | |
| Boiling Point | 172 to 173 °C (342 to 343 °F)[1] | |
| Density | 1.288 g/mL at 25 °C (77 °F)[1] | |
| Hazards | Combustible liquid, Harmful if swallowed, Causes severe skin burns and eye damage, Toxic to aquatic life[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound is categorized into two main procedures: the disposal of bulk quantities and the neutralization of small, residual amounts (e.g., cleaning glassware).
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[4]
-
Containerization: Ensure the chemical is in its original or a compatible, properly labeled container. The container must be tightly closed.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
This procedure is adapted from protocols for similar dichlorobenzenesulfonyl chloride isomers and should only be used for small, residual amounts.[4] Always perform a risk assessment before proceeding.
Objective: To safely hydrolyze and neutralize residual this compound into its less hazardous sulfonic acid salt.
Materials:
-
Residual this compound (e.g., in a reaction flask).
-
Saturated sodium bicarbonate solution or another suitable base.
-
Large beaker.
-
Stir plate and stir bar.
-
Ice bath.
-
pH paper or pH meter.
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath to control the reaction temperature.[4]
-
Slow Addition: While vigorously stirring the bicarbonate solution, slowly and carefully add the residual this compound. The reaction is exothermic and will release gas; control the addition rate to prevent excessive foaming and splashing.
-
Reaction Time: Allow the mixture to stir for several hours (or overnight) to ensure the complete hydrolysis of the sulfonyl chloride.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more base.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution for final disposal.[4]
Spill Management
In the event of a spill, evacuate the area and remove all sources of ignition.[3] For small spills, absorb the material with an inert absorbent material (e.g., Chemizorb®).[1] Collect the absorbed material into a designated hazardous waste container.[4] Clean the affected area thoroughly. For large spills, contact your institution's EHS office immediately.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,3-Dichlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, handling procedures, and disposal plans for 2,3-Dichlorobenzenesulfonyl chloride. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that causes severe skin burns and eye damage.[1] It is also a flammable solid. Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Laboratory coat- Face shield (if splashing is possible)- Use of a chemical fume hood is highly recommended |
| Large-Scale Operations or Spills | - Chemical-resistant gloves- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., NIOSH-approved P3 respirator cartridges for dusts, or an air-purifying respirator with organic vapor cartridges for vapors) |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Confirm that the container is clearly and accurately labeled.
-
Log the chemical into your laboratory's inventory system.
Step 2: Storage
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.[1][5] The recommended storage temperature is 2-8°C.
Step 3: Handling and Use
-
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Use non-sparking tools to prevent ignition.[4]
Step 4: Spill Management
-
Small Spills:
-
Wear appropriate PPE.
-
Absorb the material with an inert substance like vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Ensure the area is well-ventilated.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Table 2: First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Seek immediate medical attention.[1][6] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] Wash contaminated clothing before reuse.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][6] Immediately call a POISON CENTER or doctor/physician.[1][6] |
| Ingestion | Rinse mouth.[1] Do NOT induce vomiting.[1][6] Seek immediate medical attention.[1][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated absorbents, in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect any liquid waste in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste through your institution's hazardous waste management program.[1][3] Do not dispose of it down the drain.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
